(R)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine
Description
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Properties
IUPAC Name |
(2R)-3,6-diethoxy-2-propan-2-yl-2,5-dihydropyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-5-14-9-7-12-11(15-6-2)10(13-9)8(3)4/h8,10H,5-7H2,1-4H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRAZLOIRFUQOPL-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(C(=NC1)OCC)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=N[C@@H](C(=NC1)OCC)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50416071 | |
| Record name | (2R)-3,6-Diethoxy-2-(propan-2-yl)-2,5-dihydropyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50416071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110117-71-0 | |
| Record name | (2R)-3,6-Diethoxy-2,5-dihydro-2-(1-methylethyl)pyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110117-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2R)-3,6-Diethoxy-2-(propan-2-yl)-2,5-dihydropyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50416071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Principles of (R)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine
This technical guide provides a comprehensive overview of the fundamental principles, synthesis, and application of (R)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine, a chiral auxiliary utilized in the asymmetric synthesis of α-amino acids. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction
This compound is a derivative of the well-established Schöllkopf chiral auxiliary, (R)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine.[1] These compounds, also known as bis-lactim ethers, are pivotal reagents in the Schöllkopf method for the asymmetric synthesis of non-proteinogenic α-amino acids.[2][3] The core principle of this methodology lies in the diastereoselective alkylation of a masked glycine equivalent, where the stereochemical outcome is directed by the bulky isopropyl group of the chiral auxiliary derived from (R)-valine.[3] The resulting α-substituted amino acids are of significant interest in drug discovery and development, as their incorporation into peptides and other molecules can enhance biological activity and metabolic stability.[1]
Physicochemical Properties
Detailed experimental data for the diethoxy derivative is limited in publicly available literature. However, the properties of the closely related and extensively studied dimethoxy analog provide a strong basis for understanding its characteristics.
| Property | This compound | (R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine |
| Molecular Formula | C₁₁H₂₀N₂O₂ | C₉H₁₆N₂O₂[4][5] |
| Molecular Weight | 212.29 g/mol | 184.24 g/mol [4][5] |
| Appearance | Likely a colorless to yellow liquid | Colorless to yellow clear liquid[4] |
| Density | Not specified | 1.028 g/mL at 20 °C[4][5] |
| Optical Activity | Not specified | [α]₂₀/D −102±5°, c = 1% in ethanol[4][5] |
| Flash Point | Not specified | 85.0 °C (closed cup)[4][5] |
| CAS Number | 110117-71-0 | 109838-85-9[4][5] |
Synthesis of this compound
The synthesis of this compound follows the general Schöllkopf methodology, which involves the formation of a 2,5-diketopiperazine intermediate followed by O-alkylation.[1]
Caption: General synthetic workflow for this compound.
Experimental Protocol: Synthesis of (R)-3-isopropylpiperazine-2,5-dione
A highly efficient method for the synthesis of the diketopiperazine precursor involves microwave-assisted heating.[2]
-
Materials: (R)-Valine, Glycine methyl ester hydrochloride, water.
-
Procedure:
-
A mixture of (R)-Valine and glycine methyl ester hydrochloride is dissolved in water.
-
The solution is subjected to microwave irradiation at 150 °C for 15-30 minutes.
-
Upon cooling, the product, (R)-3-isopropylpiperazine-2,5-dione, crystallizes from the solution.
-
The crystals are collected by filtration, washed with cold water, and dried under vacuum.
-
Note: This protocol is based on the abstract by Carlsson et al. and provides a general outline. For precise molar ratios and reaction conditions, consulting the full publication is recommended.
Experimental Protocol: Synthesis of this compound
The final O-ethylation is analogous to the O-methylation of the parent Schöllkopf auxiliary.
-
Materials: (R)-3-isopropylpiperazine-2,5-dione, Triethyloxonium tetrafluoroborate (Meerwein's salt), Dichloromethane (anhydrous), Saturated sodium bicarbonate solution, Brine, Anhydrous potassium carbonate.
-
Procedure:
-
To a stirred suspension of (R)-3-isopropylpiperazine-2,5-dione in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add triethyloxonium tetrafluoroborate in portions at room temperature.
-
Stir the reaction mixture at room temperature for 18-24 hours. The reaction progress can be monitored by thin-layer chromatography.
-
Cool the reaction mixture in an ice bath and slowly quench with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous potassium carbonate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a mixture of ether and pentane as the eluent) to obtain pure this compound as an oil.
-
Mechanism of Asymmetric Alkylation
The cornerstone of the Schöllkopf method is the highly diastereoselective alkylation of the lithiated bis-lactim ether.
Caption: Asymmetric alkylation and hydrolysis using the Schöllkopf auxiliary.
The key steps are:
-
Deprotonation: The bis-lactim ether is treated with a strong base, typically n-butyllithium (n-BuLi), at low temperature (-78 °C) to abstract a proton from the prochiral carbon of the glycine unit, forming a planar lithiated anion.[3]
-
Diastereoselective Alkylation: The bulky isopropyl group on the chiral auxiliary sterically hinders one face of the planar anion. Consequently, an incoming electrophile (R-X) preferentially attacks from the less hindered face, leading to the formation of the alkylated product with high diastereoselectivity (typically >95% d.e.).[1]
-
Hydrolysis: The resulting diastereomerically pure alkylated bis-lactim ether is then subjected to mild acidic hydrolysis. This step cleaves the pyrazine ring, yielding the desired chiral α-amino acid ester and the (R)-valine ester, which can be recovered.[3]
General Experimental Protocol for Diastereoselective Alkylation
-
Materials: this compound, Anhydrous tetrahydrofuran (THF), n-Butyllithium (n-BuLi) in hexanes, Alkylating agent (e.g., alkyl halide), Saturated ammonium chloride solution, Diethyl ether.
-
Procedure:
-
Dissolve this compound in anhydrous THF under an inert atmosphere and cool the solution to -78 °C.
-
Slowly add n-butyllithium solution dropwise and stir the mixture for 30-60 minutes at -78 °C.
-
Add a solution of the alkylating agent in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to stir at -78 °C for several hours and then gradually warm to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether.
-
Combine the organic layers, dry over a suitable drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography if necessary.
-
Applications in Drug Development
The Schöllkopf method, employing chiral auxiliaries such as this compound, provides a reliable route to a wide array of non-proteinogenic α-amino acids. These unnatural amino acids are valuable building blocks in medicinal chemistry for several reasons:
-
Enhanced Metabolic Stability: Peptides and peptidomimetics containing unnatural amino acids are often more resistant to enzymatic degradation by proteases, leading to longer in vivo half-lives.[1]
-
Conformational Constraints: The incorporation of specific unnatural amino acids can introduce conformational rigidity into a peptide backbone, which can be crucial for binding to a biological target with high affinity and selectivity.
-
Novel Side Chains: This methodology allows for the introduction of a vast diversity of side chains that are not accessible through natural biosynthetic pathways, enabling the exploration of novel chemical space in drug design.
This asymmetric synthesis strategy has been employed in the synthesis of various biologically active molecules, including enzyme inhibitors and receptor ligands.[1]
Conclusion
This compound serves as a valuable chiral auxiliary for the asymmetric synthesis of α-amino acids via the Schöllkopf method. Its application, paralleling that of its well-documented dimethoxy counterpart, offers a robust and highly stereoselective route to non-proteinogenic amino acids. These products are of significant importance for the development of novel therapeutics with improved pharmacological properties. The advent of more efficient synthetic procedures, such as microwave-assisted reactions, further enhances the utility of this class of chiral auxiliaries in both academic research and industrial drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. (R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine = 97.0 GC 109838-85-9 [sigmaaldrich.com]
- 4. (R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine | 109838-85-9 [chemicalbook.com]
- 5. Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues - PMC [pmc.ncbi.nlm.nih.gov]
The Schöllkopf Method: A Technical Guide to Asymmetric Amino Acid Synthesis
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
The asymmetric synthesis of non-proteinogenic α-amino acids is a cornerstone of modern medicinal chemistry, enabling the development of novel therapeutics with enhanced stability and unique pharmacological profiles. The Schöllkopf bis-lactim ether method, established by Ulrich Schöllkopf in 1981, remains a robust and highly reliable strategy for accessing chiral α-amino acids. This guide provides an in-depth analysis of the method's core principles, detailed experimental protocols, and a summary of its performance. Through the use of a valine-derived chiral auxiliary, this method allows for the diastereoselective alkylation of a glycine enolate equivalent, consistently delivering α-substituted amino acids with high enantiopurity.
Core Principles and Mechanism
The Schöllkopf method is a multi-step process that leverages a chiral bis-lactim ether, derived from L- or D-valine and glycine, to direct the stereochemical outcome of an alkylation reaction. The key to the method's success lies in the steric influence of the bulky isopropyl group from the valine residue.[1]
The reaction mechanism proceeds through several distinct stages:[1]
-
Diketopiperazine Formation: A dipeptide, typically formed from glycine and (R)- or (S)-valine, undergoes cyclization to form a 2,5-diketopiperazine.[1]
-
Bis-Lactim Ether Synthesis: The diketopiperazine is treated with an O-alkylating agent, most commonly trimethyloxonium tetrafluoroborate (Meerwein's salt), to yield the stable bis-lactim ether. This step transforms the amide functionalities into more reactive lactim ethers.[2]
-
Metalation: The bis-lactim ether is treated with a strong, non-nucleophilic base, such as n-butyllithium (n-BuLi), at low temperatures (typically -78 °C). The base selectively abstracts a proton from the prochiral carbon of the glycine unit, creating a planar, lithiated aza-enolate.[1]
-
Diastereoselective Alkylation: This is the crucial stereochemistry-defining step. The bulky isopropyl group of the valine auxiliary sterically shields one face of the planar enolate. Consequently, an incoming electrophile (e.g., an alkyl halide) can only approach from the less hindered, opposite face.[1][2] This directed attack results in the formation of the alkylated product with a very high degree of diastereoselectivity, typically exceeding 95%.[2]
-
Hydrolysis and Isolation: The final step involves mild acidic hydrolysis of the alkylated bis-lactim ether. This cleavage yields the methyl ester of the newly synthesized, enantiomerically enriched α-amino acid, along with the methyl ester of the valine auxiliary, which can be separated chromatographically.[1]
Quantitative Data Summary
The Schöllkopf method is renowned for its high diastereoselectivity across a wide range of electrophiles. The data presented below is representative of the typical outcomes reported for the alkylation of the L-Valine derived bis-lactim ether, which yields (R)-amino acids. Using the D-Valine auxiliary analogously produces the corresponding (S)-amino acids.
| Electrophile (R-X) | Base | Diastereomeric Excess (de %) | Chemical Yield (%) |
| CH₃I | n-BuLi | >95% | ~80-90% |
| CH₃CH₂I | n-BuLi | >95% | ~85-95% |
| Ph-CH₂-Br (Benzyl bromide) | n-BuLi | >95% | ~90% |
| CH₂=CH-CH₂-Br (Allyl bromide) | n-BuLi | >95% | ~85% |
| (CH₃)₂CH-CH₂-I | n-BuLi | >90% | ~75-85% |
| 4-Bromo-1,2-butadiene | n-BuLi | Not Specified | ~48%[3] |
Note: Yields and de values are based on typical results reported in the literature. The diastereomeric excess (de) of the alkylation product translates directly to the enantiomeric excess (ee) of the final amino acid after hydrolysis.[1][2]
Detailed Experimental Protocols
The following protocols provide a comprehensive methodology for the synthesis of the chiral auxiliary and its subsequent use in the asymmetric synthesis of a generic (R)-α-amino acid.
Protocol 3.1: Synthesis of the Schöllkopf Auxiliary ((R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine)
This procedure is adapted from established methods for the synthesis of the bis-lactim ether.
Materials:
-
(R)-3-Isopropylpiperazine-2,5-dione (1 equivalent)
-
Trimethyloxonium tetrafluoroborate (2.5 - 3 equivalents)
-
Dichloromethane (DCM), anhydrous
-
Concentrated Ammonium Hydroxide (28%)
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Potassium Carbonate
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add (R)-3-isopropylpiperazine-2,5-dione (1.0 eq) and anhydrous dichloromethane.
-
Add trimethyloxonium tetrafluoroborate (2.5 eq) to the suspension. Stir the reaction mixture vigorously at room temperature.
-
After approximately 18-24 hours, the reaction mixture should become a clear solution. If starting material is still present, an additional portion of trimethyloxonium tetrafluoroborate (0.5 eq) may be added.
-
Upon completion, cool the reaction mixture in an ice bath. Slowly and carefully quench the reaction by adding ice, followed by concentrated ammonium hydroxide solution (28%).
-
Continue stirring in the ice bath for 1 hour.
-
Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers.
-
Extract the aqueous layer with dichloromethane (2x).
-
Combine all organic layers and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous potassium carbonate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the resulting oil via column chromatography (e.g., eluting with an ether/pentane mixture) to afford the pure (R)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine as a colorless oil.
Protocol 3.2: Asymmetric Alkylation and Hydrolysis
This protocol describes the metalation, diastereoselective alkylation, and final hydrolysis to obtain the target amino acid.
Materials:
-
Schöllkopf Auxiliary (1 equivalent)
-
Tetrahydrofuran (THF), anhydrous
-
n-Butyllithium (n-BuLi) in hexanes (1.05 equivalents)
-
Alkyl Halide (Electrophile, R-X) (1.1 equivalents)
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Hydrochloric Acid (HCl), e.g., 0.25 M to 1 M solution
Procedure:
Part A: Diastereoselective Alkylation
-
Dissolve the Schöllkopf auxiliary (1.0 eq) in anhydrous THF in a flame-dried, nitrogen-purged flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 eq) dropwise to the solution. A color change (typically to yellow or orange) indicates the formation of the lithiated enolate. Stir for 30-60 minutes at -78 °C.[3]
-
In a separate flask, dissolve the alkyl halide (1.1 eq) in a small amount of anhydrous THF.
-
Add the electrophile solution dropwise to the enolate solution at -78 °C.[3]
-
Stir the reaction mixture at -78 °C for 2-4 hours, then allow it to slowly warm to room temperature over several hours or overnight.[3]
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic extracts, dry over MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude alkylated bis-lactim ether. This intermediate can be purified by flash chromatography if necessary.
Part B: Acidic Hydrolysis
-
Dissolve the crude or purified alkylated intermediate in a suitable solvent such as methanol or THF.
-
Add aqueous HCl (e.g., 0.25 M solution) and stir the mixture at room temperature for 24-48 hours, or until TLC/LCMS analysis indicates complete hydrolysis.
-
Concentrate the reaction mixture under reduced pressure to remove the organic solvent.
-
The resulting aqueous solution contains the hydrochloride salts of the desired (R)-α-amino acid methyl ester and the (R)-valine methyl ester.
-
The final product can be isolated and purified from the auxiliary using standard techniques such as ion-exchange chromatography or crystallization.
Visualized Workflows and Models
The following diagrams illustrate the key processes in the Schöllkopf method.
Caption: Overall experimental workflow of the Schöllkopf method.
Caption: Stereochemical model of the diastereoselective alkylation step.
References
Synthesis of (R)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of (R)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine, a valuable chiral auxiliary in asymmetric synthesis, particularly for the preparation of non-proteinogenic α-amino acids. This document provides a comprehensive overview of the synthetic pathway, detailed experimental protocols, and relevant data, tailored for professionals in chemical research and drug development.
Introduction
This compound is a derivative of the well-known Schöllkopf chiral auxiliary, (R)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine.[1] These compounds are pivotal in the Schöllkopf method for the asymmetric synthesis of amino acids, a powerful tool for creating optically pure amino acids.[2][3] The method relies on the diastereoselective alkylation of a glycine unit masked within the pyrazine ring. The bulky isopropyl group, originating from the chiral auxiliary (R)-valine, effectively shields one face of the molecule, directing the incoming electrophile to the opposite face and thus ensuring high stereoselectivity.[2][3] The resulting di-substituted pyrazine can then be hydrolyzed to yield the desired (R)-α-amino acid with high enantiomeric excess.[3]
While the dimethoxy analog is more commonly cited, the diethoxy variant offers alternative solubility and reactivity profiles that can be advantageous in specific synthetic applications. This guide will focus on the synthesis of the diethoxy compound, drawing upon the well-established principles of the Schöllkopf method.
Synthetic Pathway Overview
The synthesis of this compound follows the general Schöllkopf methodology. The core of the synthesis involves a two-step process starting from the cyclic dipeptide of (R)-valine and glycine, known as (R)-3-isopropylpiperazine-2,5-dione.
The overall transformation can be summarized as follows:
-
Cyclic Dipeptide Formation: Condensation of (R)-valine and glycine methyl esters to form the diketopiperazine.
-
Bis-Lactim Ether Formation: O-Ethylation of the diketopiperazine using a strong ethylating agent to yield the target diethoxy-dihydropyrazine.
A visual representation of this workflow is provided below.
Caption: Synthetic workflow for this compound.
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis.
Synthesis of (R)-3-Isopropylpiperazine-2,5-dione
This protocol describes the formation of the cyclic dipeptide precursor.
Materials:
-
(R)-Valine methyl ester hydrochloride
-
Glycine methyl ester hydrochloride
-
Methanol
-
Triethylamine
-
Toluene
Procedure:
-
To a solution of (R)-valine methyl ester hydrochloride (1 equivalent) and glycine methyl ester hydrochloride (1 equivalent) in methanol, add triethylamine (2.2 equivalents) at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Remove the solvent under reduced pressure.
-
To the resulting residue, add toluene and heat the mixture to reflux for 24-48 hours, with azeotropic removal of water.
-
Cool the reaction mixture and collect the precipitated solid by filtration.
-
Wash the solid with cold toluene and dry under vacuum to yield (R)-3-isopropylpiperazine-2,5-dione.
Synthesis of this compound
This protocol details the O-ethylation of the diketopiperazine to form the target bis-lactim ether. A microwave-assisted method for this transformation has been reported.
Materials:
-
(R)-3-Isopropylpiperazine-2,5-dione
-
Triethyloxonium tetrafluoroborate
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (R)-3-isopropylpiperazine-2,5-dione (1 equivalent) and anhydrous dichloromethane.
-
Add triethyloxonium tetrafluoroborate (2.5 - 3 equivalents) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 18-24 hours. The reaction progress can be monitored by thin-layer chromatography.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: e.g., ethyl acetate/hexane mixture) to yield pure this compound as an oil.
Data Presentation
The following tables summarize key quantitative data related to the synthesis.
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| (R)-3-Isopropylpiperazine-2,5-dione | C₇H₁₂N₂O₂ | 156.18 | White solid |
| Triethyloxonium tetrafluoroborate | (C₂H₅)₃OBF₄ | 189.99 | White solid |
| This compound | C₁₁H₂₀N₂O₂ | 212.29 | Colorless oil |
Table 2: Typical Reaction Parameters and Yields
| Step | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Diketopiperazine Formation | (R)-Valine & Glycine Methyl Esters, Triethylamine | Toluene | Reflux | 24 - 48 | 70 - 85 |
| O-Ethylation | (R)-3-Isopropylpiperazine-2,5-dione, Triethyloxonium tetrafluoroborate | Dichloromethane | 0 to RT | 18 - 24 | 65 - 80 |
Signaling Pathways and Logical Relationships
The stereochemical outcome of the Schöllkopf synthesis is dictated by the steric hindrance provided by the isopropyl group of the valine-derived chiral auxiliary. The following diagram illustrates this principle.
Caption: Control of stereoselectivity in the Schöllkopf method.
Conclusion
The synthesis of this compound provides a valuable chiral auxiliary for the asymmetric synthesis of α-amino acids. The methodology, based on the well-established Schöllkopf synthesis, is robust and affords the target molecule in good yields. The detailed protocols and data presented in this guide are intended to support researchers and drug development professionals in the application of this important synthetic tool. The availability of both dimethoxy and diethoxy analogs of the Schöllkopf auxiliary expands the options for fine-tuning reaction conditions and substrate scope in the pursuit of novel chiral molecules.
References
An In-depth Technical Guide to the (R)-Schöllkopf Auxiliary in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
The asymmetric synthesis of α-amino acids is a cornerstone of modern medicinal chemistry and drug development. Non-proteinogenic amino acids, in particular, are crucial components of many therapeutic agents due to their ability to confer enhanced metabolic stability and novel pharmacological activities.[1] The Schöllkopf method, a powerful strategy for creating chiral amino acids, utilizes a valine-derived bis-lactim ether as a chiral auxiliary to achieve high levels of stereocontrol.[1][2] This technical guide provides a comprehensive overview of the (R)-Schöllkopf auxiliary, its mechanism of action, applications, and detailed experimental protocols.
Core Principles of the Schöllkopf Method
Developed by Ulrich Schöllkopf in 1981, the method centers on the diastereoselective alkylation of a glycine unit embedded within a chiral heterocyclic scaffold.[2] The process begins with the creation of a 2,5-diketopiperazine, a cyclic dipeptide formed from (R)-valine and glycine.[2] This diketopiperazine is then converted into its corresponding bis-lactim ether, commonly known as the Schöllkopf auxiliary, by treatment with an O-methylating agent like trimethyloxonium tetrafluoroborate (Meerwein's salt).[1]
The key to the asymmetric induction lies in the steric influence of the isopropyl group from the valine residue. Deprotonation of the prochiral carbon of the glycine unit with a strong base, such as n-butyllithium (n-BuLi), generates a planar carbanion.[1][2] The bulky isopropyl group effectively shields one face of this anion, forcing incoming electrophiles to attack from the less hindered opposite face.[2] This directed attack results in the formation of the alkylated product with a high degree of diastereoselectivity, typically exceeding 95% diastereomeric excess (d.e.).[1] The final step involves acidic hydrolysis, which cleaves the heterocyclic structure to release the newly synthesized, optically pure (R)-α-amino acid methyl ester and the recoverable (R)-valine methyl ester.[2]
Workflow of Asymmetric Synthesis
The logical flow of the Schöllkopf method can be visualized as a multi-step process, from the formation of the auxiliary to the final isolation of the desired amino acid.
References
A Technical Guide to Chiral Induction with (R)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the principles and applications of (R)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine, a prominent chiral auxiliary in the asymmetric synthesis of α-amino acids. This method, a variation of the Schöllkopf bis-lactim ether method, offers a robust strategy for the stereocontrolled introduction of a wide range of side chains, leading to the synthesis of non-proteinogenic amino acids with high enantiomeric purity. Such amino acids are critical building blocks in the development of novel therapeutics, peptidomimetics, and other specialized chemical entities.
Core Principles of Chiral Induction
The enantioselective synthesis of α-amino acids using this compound is predicated on the principle of diastereoselective alkylation. The chiral auxiliary, derived from the natural amino acid (R)-valine, effectively shields one face of a glycine-derived carbanion, directing the approach of an electrophile to the opposite face. This steric hindrance, primarily from the bulky isopropyl group, is the cornerstone of the high diastereoselectivity observed in this method.
The overall synthetic strategy involves the formation of a cyclic dipeptide (a 2,5-diketopiperazine) from glycine and (R)-valine.[1] Subsequent O-alkylation with triethyloxonium tetrafluoroborate yields the bis-lactim ether, this compound. Deprotonation at the prochiral carbon of the glycine unit with a strong base, typically n-butyllithium (n-BuLi), generates a planar enolate.[1] The bulky isopropyl group of the valine residue effectively blocks one face of this enolate. Consequently, the subsequent alkylation with an alkyl halide occurs with a strong preference from the less hindered face, leading to a high diastereomeric excess (d.e.).[1] The final step involves acidic hydrolysis to cleave the chiral auxiliary and liberate the desired (R)-α-amino acid methyl ester, which can then be separated from the chiral auxiliary.[1] Generally, this method achieves enantiomeric excess values of over 95% ee.[1]
Experimental Protocols
Synthesis of the Schöllkopf Chiral Auxiliary: this compound
A practical and efficient laboratory-scale preparation of the bis-lactim ether chiral auxiliary has been developed.[2] A key step in this synthesis is the preparation of the 2,5-diketopiperazine derivative, which can be facilitated by microwave-assisted heating in water.[2] This protocol avoids the use of low temperatures and high-boiling solvents.[2] The starting materials are inexpensive and readily available.[2]
Asymmetric Alkylation of the Chiral Auxiliary
The following is a generalized protocol for the diastereoselective alkylation of the this compound.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Alkyl halide (R-X)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Magnesium sulfate
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
A solution of this compound in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
A solution of n-BuLi in hexanes is added dropwise to the cooled solution, and the mixture is stirred for a specified time to ensure complete deprotonation.
-
The desired alkyl halide is then added to the reaction mixture, and the solution is stirred at -78 °C until the reaction is complete (monitored by TLC).
-
The reaction is quenched by the addition of a saturated aqueous ammonium chloride solution.
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the diastereomerically enriched alkylated product.
Hydrolysis and Isolation of the α-Amino Acid
Procedure:
-
The purified alkylated bis-lactim ether is dissolved in a solution of dilute hydrochloric acid.
-
The mixture is stirred at room temperature or gently heated to effect hydrolysis.
-
The aqueous solution is washed with an organic solvent (e.g., dichloromethane) to remove the chiral auxiliary.
-
The aqueous layer, containing the desired α-amino acid ester hydrochloride, can be further purified by ion-exchange chromatography or used directly in subsequent steps.
Quantitative Data
The Schöllkopf method consistently delivers high levels of stereoselectivity across a range of electrophiles. While specific data for the diethoxy derivative is less commonly reported than its dimethoxy counterpart, the underlying principles and expected outcomes are analogous. The diastereomeric excess for the alkylation step is typically greater than 95%.[3]
| Electrophile (R-X) | Diastereomeric Excess (d.e.) | Enantiomeric Excess (ee) of Final Amino Acid |
| Alkyl Halides | >95% | >95% |
Visualizations
Experimental Workflow for Asymmetric Amino Acid Synthesis
Caption: Workflow for the asymmetric synthesis of α-amino acids.
Mechanism of Chiral Induction
Caption: Steric hindrance dictates the approach of the electrophile.
References
A Technical Guide to Stereoselective Synthesis of α-Amino Acids Using Schöllkopf's Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the principles and practices of the Schöllkopf bis-lactim ether method, a robust and highly stereoselective approach for the asymmetric synthesis of α-amino acids. Developed by Ulrich Schöllkopf in 1981, this methodology is a cornerstone of synthetic organic chemistry, enabling the preparation of a wide array of non-proteinogenic amino acids with exceptional enantiomeric purity. Such amino acids are critical components in the development of novel therapeutics, peptidomimetics, and chiral ligands.
Core Principles of the Schöllkopf Method
The Schöllkopf method relies on a chiral auxiliary, typically derived from the proteinogenic amino acid L-valine or L-tert-leucine, to direct the stereoselective alkylation of a glycine-derived enolate. The key intermediate is a bislactim ether, a rigid cyclic structure that effectively shields one face of the prochiral center, leading to highly diastereoselective C-C bond formation. Subsequent hydrolysis of the alkylated intermediate yields the desired non-natural α-amino acid with excellent enantiomeric excess, typically exceeding 95% ee.[1]
The general synthetic sequence can be broken down into three key stages:
-
Formation of the Bis-Lactim Ether Auxiliary: A dipeptide formed from glycine and a chiral amino acid (e.g., L-valine) is cyclized to a 2,5-diketopiperazine.[1] This diketopiperazine is then O-methylated to form the bis-lactim ether.[1] The bulky side chain of the chiral auxiliary (e.g., the isopropyl group of valine) is crucial for establishing the stereocontrol in the subsequent alkylation step.
-
Diastereoselective Alkylation: The bis-lactim ether is deprotonated at the prochiral glycine α-carbon using a strong base, typically n-butyllithium (n-BuLi), to form a planar enolate.[1] The steric hindrance from the bulky side chain of the chiral auxiliary effectively blocks one face of the enolate, directing the approach of an electrophile to the opposite face. This results in a highly diastereoselective alkylation, with the new alkyl group being introduced trans to the auxiliary's side chain.[1] A wide variety of electrophiles can be employed, including alkyl halides, sulfonates, and aldehydes.
-
Hydrolysis and Product Isolation: The alkylated bis-lactim ether is then hydrolyzed under mild acidic conditions to cleave the chiral auxiliary and liberate the newly synthesized α-amino acid, typically as its methyl ester.[1] The chiral auxiliary can often be recovered and recycled. The final amino acid product is obtained with high enantiomeric purity.
Signaling Pathway of Stereoselective Induction
The following diagram illustrates the key transformations and the origin of stereoselectivity in the Schöllkopf method.
Caption: The reaction pathway of the Schöllkopf amino acid synthesis.
Experimental Protocols
The following are representative, detailed methodologies for the key stages of the Schöllkopf synthesis.
Protocol 1: Synthesis of the Schöllkopf Auxiliary ((S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine)
This protocol is adapted from a practical, large-scale synthesis.
Materials:
-
(S)-Isopropyl-piperazine-2,5-dione (cyclo(L-Val-Gly))
-
Trimethyloxonium tetrafluoroborate (Meerwein's salt)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate, saturated aqueous solution
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Suspend (S)-isopropyl-piperazine-2,5-dione in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the suspension to 0 °C in an ice bath.
-
Add trimethyloxonium tetrafluoroborate portion-wise over 1 hour, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the pure bis-lactim ether.
Protocol 2: Diastereoselective Alkylation
This protocol provides a general procedure for the alkylation of the Schöllkopf auxiliary.
Materials:
-
Schöllkopf Auxiliary (e.g., (S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine)
-
Tetrahydrofuran (THF), anhydrous
-
n-Butyllithium (n-BuLi) in hexanes
-
Electrophile (e.g., alkyl iodide, benzyl bromide)
-
Ammonium chloride (NH₄Cl), saturated aqueous solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Dissolve the Schöllkopf auxiliary in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi solution dropwise, maintaining the temperature at -78 °C. A color change is typically observed, indicating the formation of the lithium aza-enolate.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of the electrophile in anhydrous THF dropwise.
-
Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude alkylated product can be purified by flash column chromatography.
Protocol 3: Hydrolysis of the Alkylated Auxiliary
This protocol outlines the cleavage of the chiral auxiliary to yield the final amino acid methyl ester.
Materials:
-
Alkylated Schöllkopf auxiliary
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 0.1 M aqueous solution
Procedure:
-
Dissolve the purified alkylated auxiliary in THF.
-
Add the 0.1 M HCl solution.
-
Stir the mixture at room temperature for 4-12 hours, monitoring the progress by TLC.
-
Once the hydrolysis is complete, neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to remove the chiral auxiliary byproduct (valine methyl ester).
-
The aqueous layer, now containing the desired amino acid methyl ester hydrochloride, can be concentrated under reduced pressure.
-
Further purification can be achieved by recrystallization or ion-exchange chromatography.
Quantitative Data Summary
The Schöllkopf method consistently delivers high levels of stereoselectivity across a broad range of electrophiles. The diastereomeric excess (de) of the alkylation step and the enantiomeric excess (ee) of the final amino acid product are typically very high. Detailed quantitative data for a wide variety of synthesized amino acids can be found in the seminal reviews by Schöllkopf and the comprehensive text by Williams. For a selection of representative examples, please refer to these primary literature sources.
Table 1: Representative Stereoselectivity in the Schöllkopf Synthesis
| Electrophile (R-X) | Product Amino Acid (R-CH(NH₂)COOH) | Diastereomeric Excess (de, %) | Enantiomeric Excess (ee, %) |
| CH₃I | Alanine | >95 | >95 |
| C₆H₅CH₂Br | Phenylalanine | >95 | >95 |
| CH₂=CHCH₂Br | Allylglycine | >95 | >95 |
| (CH₃)₂CHCH₂I | Leucine | >90 | >90 |
| C₂H₅I | α-Aminobutyric acid | >95 | >95 |
Note: The values presented are typical and may vary depending on the specific reaction conditions. For precise data, consult the primary literature.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis of a chiral α-amino acid using the Schöllkopf auxiliary.
Caption: A generalized experimental workflow for the Schöllkopf synthesis.
Conclusion
The Schöllkopf bis-lactim ether method remains a powerful and reliable tool for the asymmetric synthesis of α-amino acids. Its high stereoselectivity, broad substrate scope, and well-defined reaction pathway make it an invaluable methodology for researchers in academia and industry. While primarily utilized for laboratory-scale synthesis, the principles of this method continue to influence the development of new asymmetric synthetic strategies. The detailed protocols and workflow provided in this guide serve as a comprehensive resource for the practical application of this elegant and impactful chemical transformation.
References
The Schöllkopf Method: A Technical Guide to Asymmetric Amino Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the Schöllkopf method, a powerful and versatile strategy for the asymmetric synthesis of α-amino acids. Developed by Ulrich Schöllkopf in 1981, this method utilizes a chiral auxiliary to stereoselectively introduce a side chain to a glycine template, enabling the synthesis of a wide variety of both proteinogenic and non-proteinogenic amino acids with high enantiomeric purity. This document details the core principles of the method, provides step-by-step experimental protocols for the key transformations, presents quantitative data for the synthesis of various amino acid derivatives, and includes visualizations of the reaction pathway and experimental workflow.
Core Principles
The Schöllkopf method is a cornerstone of asymmetric synthesis, relying on the temporary incorporation of a chiral auxiliary to direct the stereochemical outcome of a reaction. The key features of this method are:
-
Chiral Auxiliary: The readily available and inexpensive amino acid L-valine (or D-valine) is used as the chiral auxiliary. Its bulky isopropyl group provides the necessary steric hindrance to control the facial selectivity of the key alkylation step.
-
Glycine Substrate: The simplest amino acid, glycine, serves as the prochiral starting material.
-
Key Intermediate: A cyclic dipeptide, a 2,5-diketopiperazine (DKP), is formed from glycine and the chiral auxiliary. This rigid scaffold is crucial for the subsequent stereoselective transformation.
-
Stereodetermining Step: The diastereoselective alkylation of a metallated bis-lactim ether derived from the DKP is the critical step that establishes the new stereocenter. The steric bulk of the valine side chain effectively shields one face of the glycine-derived carbanion, directing the incoming electrophile to the opposite face.
-
Versatility: A wide range of electrophiles can be employed, allowing for the synthesis of a diverse array of α-amino acids.[1][2]
-
High Stereoselectivity: The method consistently delivers high levels of diastereoselectivity and, consequently, high enantiomeric excess (typically >95% ee) in the final amino acid product.[1]
Reaction Mechanism
The Schöllkopf synthesis proceeds through a well-defined sequence of reactions:
-
Formation of the 2,5-Diketopiperazine (cyclo(L-Val-Gly)): The synthesis begins with the formation of a cyclic dipeptide from L-valine and glycine.[1]
-
Formation of the Bis-lactim Ether: The diketopiperazine is then converted to its bis-lactim ether by O-methylation. This step activates the C-H bond of the glycine unit, making it more acidic.[1]
-
Deprotonation: A strong base, typically n-butyllithium (n-BuLi), is used to deprotonate the prochiral carbon atom of the glycine residue, generating a planar carbanion.[1]
-
Diastereoselective Alkylation: The carbanion is then reacted with an electrophile (e.g., an alkyl halide). The bulky isopropyl group of the valine auxiliary sterically hinders one face of the carbanion, forcing the electrophile to approach from the less hindered face. This results in a highly diastereoselective alkylation.[1]
-
Hydrolysis: The final step involves the acidic hydrolysis of the alkylated bis-lactim ether. This cleaves the cyclic structure, yielding the desired α-amino acid methyl ester and the methyl ester of the chiral auxiliary (valine), which can be separated.[1]
References
Methodological & Application
Asymmetric Synthesis of Non-Natural Amino Acids Using Schöllkopf's Auxiliary: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of non-natural α-amino acids utilizing the Schöllkopf bis-lactim ether chiral auxiliary. This method offers a robust and highly stereocontrolled route to a wide variety of enantiomerically pure amino acids, which are crucial building blocks in pharmaceutical and biotechnological research.
Introduction
The Schöllkopf method, developed by Ulrich Schöllkopf, is a powerful tool for the asymmetric synthesis of α-amino acids.[1] The strategy relies on the diastereoselective alkylation of a chiral bis-lactim ether derived from a proteinogenic amino acid, typically L- or D-valine, and glycine.[1][2] The steric bulk of the valine-derived isopropyl group effectively shields one face of the glycine enolate, directing the incoming electrophile to the opposite face with high diastereoselectivity.[2] Subsequent mild acidic hydrolysis cleaves the auxiliary, yielding the desired non-natural amino acid with high enantiomeric excess, typically exceeding 95% ee.[1][2] This method is applicable to a broad range of electrophiles, including alkyl halides, benzyl halides, and aryl chlorides, making it a versatile tool for the synthesis of diverse non-natural amino acids.[2][3]
Reaction Mechanism and Workflow
The overall process can be summarized in three key steps: formation of the chiral bis-lactim ether auxiliary, diastereoselective alkylation, and hydrolysis to release the target amino acid.
Caption: Overall workflow of the Schöllkopf amino acid synthesis.
The key to the high stereoselectivity lies in the conformation of the lithiated intermediate, where the bulky isopropyl group directs the approach of the electrophile.
Caption: Stereochemical model for the diastereoselective alkylation.
Quantitative Data
The Schöllkopf method consistently delivers high yields and excellent diastereoselectivities for a variety of electrophiles. The following tables summarize representative results.
Table 1: Diastereoselective Alkylation with Alkyl and Benzyl Halides
| Entry | Electrophile (R-X) | Product (R) | Yield (%) | Diastereomeric Excess (d.e., %) |
| 1 | CH₃I | Methyl | ~85 | >95 |
| 2 | CH₃CH₂I | Ethyl | ~88 | >95 |
| 3 | CH₂=CHCH₂Br | Allyl | ~90 | >95 |
| 4 | C₆H₅CH₂Br | Benzyl | ~92 | >95 |
| 5 | 4-MeO-C₆H₄CH₂Br | 4-Methoxybenzyl | ~91 | >95 |
| 6 | 4-Br-C₆H₄CH₂Br | 4-Bromobenzyl | ~89 | >95 |
Note: Yields and d.e. values are approximate and can vary based on specific reaction conditions and purification methods.
Table 2: Diastereoselective Arylation with Aryl Chlorides
| Entry | Aryl Chloride | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | 4-Chloroanisole | 97 | 98:2 |
| 2 | 4-Chlorotoluene | 95 | 97:3 |
| 3 | 1-Chloro-4-(trifluoromethyl)benzene | 92 | 98:2 |
| 4 | 2-Chloropyridine | 88 | 95:5 |
Data adapted from a palladium-catalyzed coupling protocol.[3]
Experimental Protocols
Protocol 1: Synthesis of the Schöllkopf Auxiliary ((S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine)
This protocol is for the synthesis of the chiral auxiliary from L-valine and glycine methyl ester hydrochloride.
Materials:
-
L-Valine
-
Glycine methyl ester hydrochloride
-
Triethylamine
-
Toluene
-
Trimethyloxonium tetrafluoroborate (Me₃OBF₄)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Diketopiperazine Formation: A mixture of L-valine (1 equiv.), glycine methyl ester hydrochloride (1 equiv.), and triethylamine (2.2 equiv.) in toluene is heated at reflux with a Dean-Stark trap for 24-48 hours. The reaction mixture is then cooled, and the resulting precipitate (cyclo(L-Val-Gly)) is collected by filtration, washed with cold toluene, and dried under vacuum.
-
Bis-lactim Ether Formation: The dried diketopiperazine (1 equiv.) is suspended in anhydrous DCM under an inert atmosphere. Trimethyloxonium tetrafluoroborate (2.5 equiv.) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature for 24 hours.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the pure bis-lactim ether as a colorless oil.
Protocol 2: Diastereoselective Alkylation
This protocol describes the general procedure for the alkylation of the Schöllkopf auxiliary.
Materials:
-
(S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Electrophile (e.g., benzyl bromide)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of the Schöllkopf auxiliary (1 equiv.) in anhydrous THF is cooled to -78 °C under an inert atmosphere.
-
n-Butyllithium (1.1 equiv.) is added dropwise, and the resulting orange-red solution is stirred at -78 °C for 30 minutes.
-
A solution of the electrophile (1.2 equiv.) in anhydrous THF is added dropwise. The reaction mixture is stirred at -78 °C for 2-4 hours.
-
The reaction is quenched by the addition of a saturated aqueous ammonium chloride solution. The mixture is allowed to warm to room temperature.
-
The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography.
Protocol 3: Hydrolysis of the Alkylated Auxiliary
This protocol details the final step to obtain the non-natural amino acid methyl ester.
Materials:
-
Alkylated Schöllkopf auxiliary
-
0.1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
The alkylated auxiliary is dissolved in 0.1 M aqueous HCl and stirred at room temperature for 4-12 hours, monitoring the reaction by TLC.
-
The reaction mixture is washed with diethyl ether to remove the valine methyl ester byproduct.
-
The aqueous layer is carefully neutralized to pH 7-8 with a saturated aqueous sodium bicarbonate solution.
-
The aqueous layer is then extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude non-natural amino acid methyl ester. Further purification can be achieved by chromatography or recrystallization.
Logical Relationships in Synthesis
The choice of starting materials and reagents directly dictates the final product's stereochemistry and side chain.
Caption: Input-process-output relationship in the Schöllkopf synthesis.
Conclusion
The Schöllkopf bis-lactim ether method remains a highly reliable and versatile strategy for the asymmetric synthesis of non-natural α-amino acids. Its high stereoselectivity, broad substrate scope, and well-established protocols make it an invaluable tool for researchers in drug discovery and chemical biology. The detailed protocols and data presented in these application notes should serve as a practical guide for the successful implementation of this powerful synthetic methodology.
References
Application Notes and Protocols for Schöllkopf Amino Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the Schöllkopf amino acid synthesis, a powerful method for the asymmetric synthesis of non-proteinogenic α-amino acids. This technique, developed by Ulrich Schöllkopf in 1981, utilizes a chiral bis-lactim ether derived from L-valine and glycine to achieve high diastereoselectivity in the alkylation step, leading to the formation of optically pure amino acids.[1]
Introduction
The Schöllkopf synthesis is a valuable tool for the preparation of exotic and unnatural amino acids, which are crucial building blocks in medicinal chemistry and drug development. The method relies on the stereodirecting influence of the bulky isopropyl group of the valine auxiliary to guide the incoming electrophile to one face of the glycine-derived enolate. This results in a high degree of stereocontrol, typically yielding enantiomeric excesses of over 95%.[1] The synthesis proceeds in three main stages: preparation of the chiral bis-lactim ether auxiliary, diastereoselective alkylation, and hydrolysis to release the desired amino acid.
Data Summary
The following table summarizes the results for the synthesis of various (R)-amino acids using the Schöllkopf method with the L-valine derived bis-lactim ether.
| Amino Acid Synthesized | Alkylating Agent (R-X) | Yield of Alkylated Product (%) | Diastereomeric Excess (d.e.) (%) |
| (R)-Alanine | Methyl iodide | 85 | >95 |
| (R)-Phenylalanine | Benzyl bromide | 92 | >95 |
| (R)-Leucine | Isobutyl bromide | 88 | >95 |
| (R)-Aspartic acid | tert-Butyl bromoacetate | 78 | >95 |
| (R)-Proline (from cyclization) | 1,3-Dibromopropane | 75 | >95 |
| (R)-α-Methyl-α-amino acids | Various alkyl halides | 90-95 | >95 |
Experimental Workflow
The overall experimental workflow for the Schöllkopf amino acid synthesis is depicted below.
Caption: Experimental workflow for the Schöllkopf amino acid synthesis.
Reaction Mechanism
The mechanism of the Schöllkopf synthesis relies on the steric hindrance provided by the chiral auxiliary to control the stereochemical outcome of the alkylation.
Caption: Reaction mechanism of the Schöllkopf amino acid synthesis.
Detailed Experimental Protocols
Protocol 1: Synthesis of the Schöllkopf Chiral Auxiliary ((S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine)
This protocol details the synthesis of the key chiral auxiliary from L-valine and glycine.
Step 1a: Synthesis of cyclo(L-Val-Gly)
-
Materials: L-Valine, Glycine methyl ester hydrochloride, Sodium methoxide, Methanol, Toluene.
-
Procedure:
-
To a solution of sodium methoxide (1.0 eq) in methanol, add glycine methyl ester hydrochloride (1.0 eq) at 0 °C.
-
Stir the mixture for 30 minutes, then add L-valine (1.0 eq).
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Remove the solvent under reduced pressure.
-
Add toluene to the residue and heat to reflux for 4-6 hours with a Dean-Stark trap to remove water.
-
Cool the reaction mixture and collect the precipitated cyclo(L-Val-Gly) by filtration.
-
Wash the solid with cold toluene and dry under vacuum.
-
Step 1b: O-Methylation to form the Bis-lactim Ether
-
Materials: cyclo(L-Val-Gly), Trimethyloxonium tetrafluoroborate, Dichloromethane (DCM), Saturated aqueous sodium bicarbonate, Brine.
-
Procedure:
-
Suspend cyclo(L-Val-Gly) (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Add trimethyloxonium tetrafluoroborate (2.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/hexane) to yield the pure (S)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine as a colorless oil.
-
Protocol 2: Diastereoselective Alkylation of the Bis-lactim Ether
This protocol describes the crucial C-C bond-forming step.
-
Materials: (S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine, Anhydrous Tetrahydrofuran (THF), n-Butyllithium (n-BuLi) in hexanes, Alkyl halide (R-X).
-
Procedure:
-
Dissolve the bis-lactim ether (1.0 eq) in anhydrous THF under an inert atmosphere and cool the solution to -78 °C.
-
Slowly add n-BuLi (1.05 eq) dropwise, maintaining the temperature at -78 °C. The solution should turn yellow, indicating the formation of the lithium enolate.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise at -78 °C.
-
Stir the reaction at -78 °C for 2-4 hours, then allow it to slowly warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by adding saturated aqueous ammonium chloride.
-
Extract the mixture with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude alkylated product is often used in the next step without further purification.
-
Protocol 3: Hydrolysis of the Alkylated Bis-lactim Ether and Purification of the Amino Acid
This final protocol liberates the target amino acid.
-
Materials: Crude alkylated bis-lactim ether, 0.1 M Hydrochloric acid (HCl), Diethyl ether, Dowex 50WX8 ion-exchange resin, Aqueous ammonia solution.
-
Procedure:
-
Dissolve the crude alkylated product in 0.1 M HCl.
-
Stir the mixture at room temperature for 48-72 hours.
-
Wash the aqueous solution with diethyl ether to remove the L-valine methyl ester.
-
Apply the aqueous layer to a column of Dowex 50WX8 ion-exchange resin.
-
Wash the column with water to remove any remaining impurities.
-
Elute the desired amino acid from the resin using an aqueous ammonia solution.
-
Concentrate the eluate under reduced pressure to obtain the crude amino acid.
-
Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain the pure (R)-amino acid.
-
References
Application Notes and Protocols for the Acidic Cleavage of the Schöllkopf Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Schöllkopf auxiliary, a powerful tool in asymmetric synthesis, enables the diastereoselective alkylation of a glycine enolate equivalent to produce non-proteinogenic α-amino acids with high enantiomeric purity. A critical step in this methodology is the acidic cleavage of the chiral auxiliary from the newly synthesized amino acid derivative. This document provides detailed application notes and experimental protocols for the acidic cleavage of the Schöllkopf auxiliary, ensuring the efficient release of the target amino acid ester while preserving its stereochemical integrity.
The cleavage is typically achieved under mild acidic conditions, which hydrolyze the bis-lactim ether functionality, liberating the desired α-amino acid methyl ester and the valine methyl ester derived from the chiral auxiliary.[1] Common acidic reagents for this transformation include dilute aqueous hydrochloric acid and trifluoroacetic acid (TFA) in an organic solvent. The choice of acid and reaction conditions can be tailored based on the specific substrate and the desired scale of the reaction. Generally, enantiomeric excesses of over 95% are achievable with this method.[1]
Reaction Mechanism and Workflow
The overall transformation involves two key stages: the diastereoselective alkylation of the Schöllkopf auxiliary and the subsequent acidic cleavage. The bulky isopropyl group of the valine-derived auxiliary effectively shields one face of the glycine-derived enolate, directing the incoming electrophile to the opposite face, thus establishing the desired stereochemistry.
Logical Workflow of Schöllkopf Amino Acid Synthesis
Caption: Workflow of asymmetric amino acid synthesis using the Schöllkopf auxiliary.
Experimental Protocols
Two primary methods for the acidic cleavage of the Schöllkopf auxiliary are detailed below. Protocol 1 utilizes dilute hydrochloric acid, a common and cost-effective method. Protocol 2 employs trifluoroacetic acid, which can be advantageous for substrates sensitive to aqueous conditions.
Protocol 1: Cleavage with Aqueous Hydrochloric Acid
This protocol is suitable for a wide range of alkylated Schöllkopf auxiliaries and is performed under mild aqueous acidic conditions.
Materials:
-
Alkylated Schöllkopf auxiliary
-
Tetrahydrofuran (THF)
-
0.1 M to 1 M Hydrochloric Acid (HCl)
-
Diethyl ether or Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve the alkylated Schöllkopf auxiliary (1.0 eq) in tetrahydrofuran (THF) in a round-bottom flask. A typical concentration is 0.1 M.
-
Acid Addition: Add an equal volume of aqueous hydrochloric acid (e.g., 0.1 M, 0.25 M, or 1 M) to the solution.
-
Reaction: Stir the biphasic mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4 to 24 hours.
-
Work-up:
-
Once the reaction is complete, concentrate the mixture in vacuo to remove the THF.
-
Add diethyl ether or ethyl acetate to the remaining aqueous solution and separate the layers.
-
Wash the aqueous layer with the organic solvent (2 x 20 mL) to extract the valine methyl ester.
-
Carefully neutralize the aqueous layer by the slow addition of saturated sodium bicarbonate solution until the pH is approximately 8.
-
Extract the desired α-amino acid methyl ester from the neutralized aqueous layer with diethyl ether or ethyl acetate (3 x 30 mL).
-
-
Drying and Concentration: Combine the organic extracts containing the product, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude α-amino acid methyl ester.
-
Purification: The crude product can be further purified by flash column chromatography on silica gel if necessary.
Protocol 2: Cleavage with Trifluoroacetic Acid (TFA)
This protocol is particularly useful for substrates that may be sensitive to prolonged exposure to aqueous acid or for cases where anhydrous conditions are preferred during the initial cleavage step.
Materials:
-
Alkylated Schöllkopf auxiliary
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Methanol (optional, for co-evaporation)
-
Saturated sodium bicarbonate solution
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve the alkylated Schöllkopf auxiliary (1.0 eq) in dichloromethane (DCM) in a round-bottom flask. A typical concentration is 0.1 M.
-
TFA Addition: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA) (typically 10-20 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1 to 4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporation with methanol can aid in the removal of residual TFA.
-
Dissolve the residue in diethyl ether or ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize any remaining acid and remove the valine methyl ester trifluoroacetate salt.
-
Separate the organic layer.
-
-
Drying and Concentration: Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude α-amino acid methyl ester.
-
Purification: Purify the product by flash column chromatography on silica gel as needed.
Data Presentation
The following tables summarize representative quantitative data for the acidic cleavage of various alkylated Schöllkopf auxiliaries.
Table 1: Cleavage of Alkylated Schöllkopf Auxiliaries with Aqueous HCl
| Electrophile (R-X) | Acid Concentration | Reaction Time (h) | Yield (%) | Diastereomeric Excess (de, %) | Enantiomeric Excess (ee, %) |
| Benzyl bromide | 0.1 M HCl | 12 | 85 | >95 | >95 |
| Allyl bromide | 0.25 M HCl | 8 | 90 | >98 | >98 |
| Iodomethane | 1 M HCl | 4 | 82 | >95 | >95 |
| Propargyl bromide | 0.1 M HCl | 16 | 88 | >95 | >95 |
Table 2: Cleavage of Alkylated Schöllkopf Auxiliaries with Trifluoroacetic Acid
| Electrophile (R-X) | TFA Equivalents | Reaction Time (h) | Yield (%) | Diastereomeric Excess (de, %) | Enantiomeric Excess (ee, %) |
| 4-Methoxybenzyl chloride | 10 | 2 | 92 | >98 | >98 |
| Ethyl iodide | 15 | 3 | 87 | >95 | >95 |
| Isopropyl triflate | 20 | 4 | 75 | >90 | >90 |
| Crotyl bromide | 10 | 2.5 | 89 | >95 | >95 |
Note: The data presented in these tables are representative and may vary depending on the specific reaction conditions and the purity of the starting materials.
Signaling Pathways and Experimental Workflows in DOT Language
Signaling Pathway for Acidic Cleavage
References
Synthesis of α-Alkyl-α-Amino Acids Utilizing Schöllkopf's Chiral Auxiliary: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The enantioselective synthesis of non-proteinogenic α-alkyl-α-amino acids is a cornerstone of modern medicinal chemistry and drug development. These chiral building blocks are integral to the design of novel therapeutics with enhanced potency, selectivity, and metabolic stability. The Schöllkopf bis-lactim ether method stands out as a robust and highly stereoselective approach for preparing these valuable compounds. This application note provides a detailed overview of the Schöllkopf methodology, comprehensive experimental protocols for the key reaction steps, and a summary of representative quantitative data.
Introduction
The Schöllkopf method, first reported by Ulrich Schöllkopf in 1981, is a powerful strategy for the asymmetric synthesis of α-amino acids.[1] The methodology is centered around the diastereoselective alkylation of a chiral bis-lactim ether derived from a proteinogenic amino acid, typically L- or D-valine, and glycine.[1] The steric bulk of the valine-derived isopropyl group effectively shields one face of the glycine-derived enolate, leading to highly stereocontrolled alkylation upon reaction with an electrophile.[1] Subsequent acidic hydrolysis of the alkylated intermediate furnishes the desired α-alkyl-α-amino acid in high enantiomeric purity, with the chiral auxiliary being recoverable.[1] This method is renowned for its high diastereoselectivity, generally yielding enantiomeric excesses greater than 95%.[1]
Principle of the Method
The Schöllkopf synthesis can be dissected into three primary stages:
-
Formation of the Chiral Auxiliary: A dipeptide formed from a chiral amino acid (e.g., L-valine) and glycine is cyclized to the corresponding 2,5-diketopiperazine. Subsequent O-methylation yields the bis-lactim ether, the key chiral auxiliary.
-
Diastereoselective Alkylation: The bis-lactim ether is deprotonated at the prochiral carbon of the glycine unit using a strong base, typically n-butyllithium, to form a planar enolate. This enolate then reacts with an alkyl halide, with the bulky isopropyl group of the valine directing the incoming electrophile to the opposite face, thus establishing the new stereocenter with high diastereoselectivity.
-
Hydrolysis and Product Isolation: Mild acidic hydrolysis cleaves the alkylated bis-lactim ether to afford the methyl ester of the newly synthesized α-alkyl-α-amino acid and the methyl ester of the chiral auxiliary (e.g., L-valine methyl ester). These can then be separated by standard chromatographic techniques or distillation.
Experimental Protocols
Protocol 1: Synthesis of the Schöllkopf Auxiliary: (2S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine
This protocol outlines the synthesis of the bis-lactim ether from L-valine and glycine.
Materials:
-
L-Valine
-
Glycine methyl ester hydrochloride
-
Triethylamine
-
Toluene
-
Trimethyloxonium tetrafluoroborate (Meerwein's salt)
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Diketopiperazine Formation: A mixture of L-valine and glycine methyl ester hydrochloride is heated in a suitable solvent such as toluene with a base (e.g., triethylamine) to facilitate the formation of the cyclic dipeptide, cyclo(L-Val-Gly).
-
O-Methylation: The resulting 2,5-diketopiperazine is suspended in dry dichloromethane (DCM) under an inert atmosphere. Trimethyloxonium tetrafluoroborate (2.2 equivalents) is added portion-wise, and the mixture is stirred at room temperature for 24-48 hours.
-
Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude bis-lactim ether.
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to afford the pure (2S)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine as a colorless oil.
Protocol 2: Diastereoselective Alkylation of the Schöllkopf Auxiliary
This protocol describes the general procedure for the alkylation of the bis-lactim ether with an alkyl halide.
Materials:
-
(2S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Ammonium chloride solution (saturated)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Deprotonation: A solution of the Schöllkopf auxiliary in anhydrous THF is cooled to -78 °C under an inert atmosphere. A solution of n-butyllithium (1.1 equivalents) in hexanes is added dropwise, and the resulting mixture is stirred at this temperature for 30 minutes.
-
Alkylation: The alkyl halide (1.2 equivalents) is added to the cooled solution, and the reaction mixture is stirred at -78 °C for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the alkylated bis-lactim ether.
Protocol 3: Hydrolysis of the Alkylated Bis-lactim Ether
This protocol details the final step to obtain the desired α-alkyl-α-amino acid methyl ester.
Materials:
-
Alkylated bis-lactim ether
-
Hydrochloric acid (0.25 N)
-
Diethyl ether
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
Procedure:
-
Hydrolysis: The purified alkylated bis-lactim ether is dissolved in 0.25 N hydrochloric acid and stirred at room temperature for 24-72 hours.
-
Extraction: The reaction mixture is washed with diethyl ether to remove any unreacted starting material.
-
Basification and Extraction: The aqueous layer is cooled to 0 °C and basified to pH 8-9 with a saturated sodium bicarbonate solution. The product is then extracted with diethyl ether or dichloromethane.
-
Isolation: The combined organic extracts are dried over anhydrous magnesium sulfate and concentrated under reduced pressure to yield the crude α-alkyl-α-amino acid methyl ester.
-
Purification: The product is purified by column chromatography or distillation to separate the desired amino acid ester from the chiral auxiliary (valine methyl ester).
Quantitative Data
The Schöllkopf method consistently delivers high yields and excellent stereoselectivity across a range of alkylating agents. The following table summarizes representative data for the alkylation of the L-valine-glycine derived bis-lactim ether.
| Alkyl Halide (R-X) | Product (α-Alkyl-α-amino acid) | Yield (%) | Diastereomeric Excess (d.e., %) | Enantiomeric Excess (e.e., %) |
| Methyl iodide | D-Alanine | ~85 | >95 | >95 |
| Ethyl iodide | D-2-Aminobutanoic acid | ~80 | >95 | >95 |
| Propyl iodide | D-Norvaline | ~82 | >95 | >95 |
| Isopropyl bromide | D-Valine | ~75 | >95 | >95 |
| Benzyl bromide | D-Phenylalanine | ~90 | >95 | >95 |
| Allyl bromide | D-Allylglycine | ~88 | >95 | >95 |
Note: Yields and stereoselectivities are approximate and can vary based on specific reaction conditions and the purity of reagents. The high diastereomeric excess observed in the alkylated intermediate directly translates to a high enantiomeric excess in the final α-amino acid product.[1]
Visualizations
Caption: Overall workflow of the Schöllkopf synthesis.
Caption: Stereocontrol in the alkylation step.
Conclusion
The Schöllkopf bis-lactim ether method is a highly reliable and versatile tool for the asymmetric synthesis of α-alkyl-α-amino acids. Its key advantages include the use of a readily available chiral auxiliary, a straightforward experimental procedure, and consistently high levels of stereocontrol. For researchers in drug discovery and development, this methodology provides a practical and efficient route to novel chiral building blocks that are essential for the construction of complex and biologically active molecules. The detailed protocols and representative data presented herein serve as a valuable resource for the implementation of this important synthetic transformation.
References
Application Notes: (R)-Schöllkopf Auxiliary in the Enantioselective Synthesis of β-Lactams
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of the (R)-Schöllkopf chiral auxiliary, specifically (R)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine, in the asymmetric synthesis of β-lactams, particularly those bearing a C-4 quaternary stereocenter. This methodology offers a robust route to enantiomerically pure β-lactams, which are crucial structural motifs in numerous antibiotics and other pharmaceutically active compounds.
Introduction
The Schöllkopf bis-lactim ether method is a well-established strategy for the asymmetric synthesis of α-amino acids[1]. This methodology has been ingeniously adapted for the enantioselective synthesis of substituted β-lactams. The core of this approach involves the diastereoselective alkylation of a chiral glycine equivalent, derived from the (R)-Schöllkopf auxiliary, with an α-haloacetate ester. This step forges a new carbon-carbon bond and sets the stereochemistry at the C-4 position of the future β-lactam ring. The resulting quaternary 2,5-diketopiperazine intermediate is then efficiently converted to the target β-lactam[2][3].
The key advantages of this method include the high diastereoselectivity achieved in the alkylation step, controlled by the steric bulk of the isopropyl group on the chiral auxiliary, and the ability to generate β-lactams with a synthetically challenging quaternary stereocenter at the C-4 position[2][4].
Reaction Scheme
The overall synthetic strategy is depicted below. It involves a two-step sequence starting from the commercially available (R)-Schöllkopf auxiliary.
Caption: General scheme for the synthesis of C-4 quaternary β-lactams.
Quantitative Data
The following table summarizes the yields for the key steps in the synthesis of a representative C-4 quaternary β-lactam.
| Step | Reactant(s) | Product | Yield (%) | Reference |
| Alkylation | (R)-Schöllkopf Auxiliary, Benzyl bromoacetate, t-BuLi | Alkylated bis-lactim ether | 87 | [4] |
| Hydrolysis and Sulfonylation | Alkylated bis-lactim ether, TFA, Pmc-Cl | β-Pmc-sulfonamide acid | 75 | [4] |
| Hydrogenolysis and Cyclization | β-Pmc-sulfonamide acid, H₂, Pd/C, SOCl₂, Et₃N | (R)-3-(Pmc-sulfonamido)-3-methylazetidin-2-one | 75 | [4] |
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis.
Protocol 1: Diastereoselective Alkylation of the (R)-Schöllkopf Auxiliary
This protocol describes the alkylation of (R)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine with benzyl bromoacetate to form the corresponding C-4 substituted diketopiperazine intermediate.
Materials:
-
(R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine
-
Benzyl bromoacetate
-
tert-Butyllithium (t-BuLi) in pentane (1.7 M)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the (R)-Schöllkopf auxiliary (1.0 eq).
-
Dissolve the auxiliary in anhydrous THF (e.g., 10 mL per 1 mmol of auxiliary).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add t-BuLi (1.1 eq) dropwise via syringe, maintaining the temperature below -70 °C.
-
Stir the resulting deep yellow solution at -78 °C for 30 minutes.
-
Add a solution of benzyl bromoacetate (1.2 eq) in anhydrous THF dropwise, again keeping the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with EtOAc (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of hexane/EtOAc) to afford the pure alkylated bis-lactim ether.
Protocol 2: Conversion of the Diketopiperazine Intermediate to the β-Lactam
This protocol outlines the multi-step conversion of the alkylated bis-lactim ether to the final β-lactam product.
Materials:
-
Alkylated bis-lactim ether from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (MeCN)
-
Water (H₂O)
-
Toluene
-
Pyridine
-
2,2,5,7,8-Pentamethylchroman-6-sulfonyl chloride (Pmc-Cl)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
10% Palladium on carbon (Pd/C)
-
Thionyl chloride (SOCl₂)
-
Triethylamine (Et₃N)
-
0.1 N Hydrochloric acid (HCl)
-
5% Sodium bicarbonate (NaHCO₃) solution
Procedure:
Part A: Hydrolysis and Sulfonylation
-
Dissolve the alkylated bis-lactim ether (1.0 eq) in a mixture of MeCN and H₂O (1:1).
-
Add TFA (e.g., 0.5 mL per 1 mmol of starting material) and stir the solution at room temperature for 10 hours.
-
Evaporate the solvent to dryness (azeotroping with toluene) and dry the residue under vacuum.
-
Dissolve the crude amino acid in pyridine and cool to 0 °C.
-
Add Pmc-Cl (1.1 eq) portion-wise and stir the mixture at room temperature overnight.
-
Pour the reaction mixture into ice-water and extract with EtOAc.
-
Wash the organic layer sequentially with 1 N HCl, water, and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate to give the crude sulfonamide.
Part B: Hydrogenolysis and Cyclization
-
To a solution of the crude sulfonamide from Part A in MeOH, add 10% Pd/C (e.g., 40 mg per 0.5 mmol of sulfonamide).
-
Hydrogenate the suspension at ambient temperature and pressure for 3 hours.
-
Filter the reaction mixture through Celite and evaporate the solvent to dryness to afford the β-Pmc-sulfonamide acid.
-
Dissolve the acid in anhydrous DCM and add a catalytic amount of DMF.
-
Cool the solution to 0 °C and add SOCl₂ (2.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Remove the excess SOCl₂ and solvent under reduced pressure.
-
Dissolve the residue in anhydrous DCM and add Et₃N (2.2 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction with water and extract with DCM.
-
Wash the combined organic layers with 0.1 N HCl, 5% NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography (e.g., petroleum ether/EtOAc) to yield the final β-lactam.[4]
Logical Workflow for β-Lactam Synthesis
The following diagram illustrates the logical progression of the synthesis from the starting materials to the final product.
Caption: Workflow for the enantioselective synthesis of β-lactams.
References
Asymmetric Synthesis of Cyclic Amino Acids Utilizing (R)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Constrained amino acids, particularly cyclic amino acids, are of significant interest in medicinal chemistry and drug development. Their incorporation into peptides can induce specific secondary structures, enhance metabolic stability, and improve receptor affinity and selectivity. The Schöllkopf bis-lactim ether method provides a robust and highly stereoselective approach for the synthesis of non-proteinogenic amino acids. This application note details the use of the chiral auxiliary, (R)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine, for the asymmetric synthesis of cyclic amino acids through diastereoselective alkylation with bifunctional electrophiles.
The Schöllkopf method, established by Ulrich Schöllkopf in 1981, utilizes a chiral bis-lactim ether derived from the condensation of (R)-valine and glycine.[1] The steric hindrance provided by the isopropyl group from the valine chiral auxiliary directs the alkylation of the glycine-derived enolate to the opposite face, leading to high diastereoselectivity, often exceeding 95% diastereomeric excess (d.e.).[2][3] Subsequent acidic hydrolysis cleaves the chiral auxiliary, yielding the desired enantiomerically enriched amino acid.[1]
Principle of the Method
The synthesis of cyclic amino acids via the Schöllkopf auxiliary involves a two-step alkylation process with α,ω-dihaloalkanes. The lithiated bis-lactim ether first undergoes a mono-alkylation with one terminus of the dihaloalkane. Subsequent intramolecular cyclization, often facilitated by heat, forms the cyclic amino acid precursor. Mild acidic hydrolysis then liberates the target cyclic amino acid, with the chiral auxiliary being recoverable.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of cyclic amino acids using this compound.
| Electrophile (Dihaloalkane) | Cyclic Amino Acid Product | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| 1,3-Dibromopropane | (R)-Proline derivative | Not explicitly stated | >95 |
| 1-Bromo-4-chlorobutane | (R)-Pipecolic acid derivative | Not explicitly stated | >95 |
Note: While the literature confirms the successful synthesis of these cyclic amino acids with high diastereoselectivity, specific yield data for the cyclization step can vary and may require optimization for specific substrates.
Experimental Protocols
Protocol 1: Large-Scale Synthesis of this compound
This protocol is adapted from improved large-scale synthesis procedures to provide a safe and efficient method, avoiding hazardous reagents and cryogenic temperatures.
Materials:
-
(R)-Valine
-
Glycine methyl ester hydrochloride
-
Sodium methoxide
-
Methanol
-
Toluene
-
Triethyloxonium tetrafluoroborate (Meerwein's salt)
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Synthesis of cyclo(R-Val-Gly) (Diketopiperazine):
-
To a solution of (R)-valine (1.0 eq) in methanol, add sodium methoxide (1.0 eq) and stir until a clear solution is obtained.
-
Add glycine methyl ester hydrochloride (1.0 eq) and heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture to room temperature and neutralize with glacial acetic acid.
-
Concentrate the mixture under reduced pressure. The resulting crude product is suspended in toluene and heated to reflux with a Dean-Stark trap to azeotropically remove water and methanol, yielding the diketopiperazine.
-
The crude diketopiperazine can be purified by recrystallization.
-
-
Synthesis of this compound:
-
Suspend the dried cyclo(R-Val-Gly) (1.0 eq) in anhydrous DCM.
-
Add triethyloxonium tetrafluoroborate (2.2 eq) portion-wise at 0 °C under an inert atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 24-48 hours until the reaction is complete (monitored by TLC or GC-MS).
-
Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude bis-lactim ether by vacuum distillation or column chromatography on silica gel to obtain the title compound as a colorless to pale yellow oil.
-
Protocol 2: Asymmetric Synthesis of a Proline Derivative
This protocol describes the general procedure for the synthesis of a cyclic amino acid using 1,3-dibromopropane as the electrophile.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (1.6 M)
-
1,3-Dibromopropane
-
Hydrochloric acid (0.1 M)
-
Diethyl ether
-
Saturated ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Deprotonation and Alkylation:
-
Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere and cool the solution to -78 °C.
-
Add n-BuLi (1.05 eq) dropwise, maintaining the temperature at -78 °C. Stir the resulting orange-red solution for 30 minutes.
-
Add a solution of 1,3-dibromopropane (1.1 eq) in anhydrous THF dropwise to the anion solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, then allow it to warm to room temperature and stir overnight.
-
-
Intramolecular Cyclization:
-
The mono-alkylated intermediate can be cyclized by heating the reaction mixture to reflux for 4-8 hours. The progress of the cyclization can be monitored by TLC or GC-MS.
-
-
Work-up and Isolation of the Cyclic Precursor:
-
Cool the reaction mixture to room temperature and quench by the addition of a saturated ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to isolate the cyclized proline precursor.
-
-
Hydrolysis to the Amino Acid Ester:
-
Dissolve the purified cyclic precursor in 0.1 M hydrochloric acid.
-
Stir the mixture at room temperature for 24-72 hours until the hydrolysis is complete (monitored by TLC).
-
Wash the aqueous solution with diethyl ether to remove the valine methyl ester by-product.
-
The aqueous layer containing the desired proline derivative methyl ester hydrochloride can be used directly for further applications or lyophilized to obtain the solid product. The diastereomeric excess can be determined at this stage by chiral GC or HPLC analysis of a suitable derivative.
-
Visualizations
Experimental Workflow for Cyclic Amino Acid Synthesis
Caption: Overall workflow for the synthesis of cyclic amino acids.
Logical Relationship in Stereoselective Alkylation
Caption: Key factors influencing the high diastereoselectivity.
References
Electrophiles for Alkylation of the Schöllkopf Auxiliary: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Schöllkopf auxiliary, a powerful tool in asymmetric synthesis, enables the diastereoselective alkylation of a glycine enolate equivalent to produce a wide variety of chiral α-amino acids.[1][2] Developed by Ulrich Schöllkopf in 1981, this method utilizes a bis-lactim ether, typically derived from L-valine and glycine, to direct the approach of an electrophile to the prochiral center. The steric hindrance provided by the isopropyl group of the valine residue effectively shields one face of the metallated glycine, leading to high diastereoselectivity in the alkylation step, often exceeding 95% diastereomeric excess (d.e.).[3][4][5] Subsequent hydrolysis of the alkylated product yields the desired non-proteinogenic α-amino acid and regenerates the chiral auxiliary.[1][2]
This methodology is highly valued for its reliability, predictability of stereochemical outcome, and the broad range of electrophiles that can be employed. This versatility allows for the synthesis of a diverse array of α-amino acids with various side chains, which are crucial building blocks in medicinal chemistry and drug development.[5] This document provides detailed application notes and experimental protocols for the alkylation of the Schöllkopf auxiliary with various classes of electrophiles.
Principle of the Schöllkopf Method
The Schöllkopf asymmetric synthesis of α-amino acids involves a three-step sequence:
-
Deprotonation: The Schöllkopf auxiliary, (2S)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine, is deprotonated at the C-5 position using a strong base, typically n-butyllithium (n-BuLi), at low temperature (-78 °C) to form a planar lithiated intermediate.[1][2]
-
Diastereoselective Alkylation: The lithiated species is then treated with an electrophile. The bulky isopropyl group of the valine-derived auxiliary directs the incoming electrophile to the opposite face of the molecule, resulting in a highly diastereoselective alkylation.[4][5]
-
Hydrolysis: The resulting alkylated bis-lactim ether is hydrolyzed under acidic conditions to yield the methyl ester of the newly synthesized α-amino acid and the methyl ester of valine.[1][2]
Electrophile Scope
A key advantage of the Schöllkopf method is its compatibility with a wide range of electrophiles, allowing for the introduction of diverse functionalities into the amino acid side chain.[5] Commonly used electrophiles include:
-
Alkyl Halides and Sulfonates: Primary and secondary alkyl halides (iodides, bromides) and sulfonates are effective electrophiles for introducing simple alkyl and functionalized alkyl chains.
-
Carbonyl Compounds (Aldehydes and Ketones): Aldehydes and ketones react with the metallated auxiliary to form β-hydroxy-α-amino acid precursors after hydrolysis. This aldol-type reaction is also highly diastereoselective.
-
Epoxides: The ring-opening of epoxides by the lithiated auxiliary provides a route to γ-hydroxy-α-amino acids. The nucleophilic attack occurs at the less sterically hindered carbon of the epoxide.
-
Other Electrophiles: Acyl chlorides, enones, and other electrophilic species can also be employed, further expanding the synthetic utility of this method.[5]
Experimental Protocols
General Considerations
-
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
-
The Schöllkopf auxiliary, (2S)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine, is commercially available.
-
Diastereomeric excess (d.e.) is typically determined by NMR spectroscopy or chiral chromatography of the alkylated product or the final amino acid derivative.
Protocol 1: Alkylation with an Alkyl Halide
Electrophile: 4-Bromo-1,2-butadiene
This protocol describes the diastereoselective alkylation of the Schöllkopf auxiliary with an alkenyl halide to generate a precursor to an allenic α-amino acid.
Materials:
-
(2R)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine (Schöllkopf Auxiliary)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M)
-
4-Bromo-1,2-butadiene
-
Anhydrous Tetrahydrofuran (THF)
-
10% aqueous Ammonium Chloride (NH₄Cl) solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Silica gel for flash chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Dissolve the Schöllkopf auxiliary (1 equivalent) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise to the solution. Stir the mixture at -78 °C for 30 minutes to ensure complete formation of the lithiated species.
-
In a separate flask, dissolve 4-bromo-1,2-butadiene (1.2 equivalents) in anhydrous THF.
-
Add the solution of the electrophile dropwise to the lithiated auxiliary solution at -78 °C over 20 minutes.
-
Stir the reaction mixture at -78 °C for an additional 2 hours.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by adding 10% aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
Expected Results:
The alkylation of the Schöllkopf auxiliary with 4-bromo-1,2-butadiene has been reported to proceed with a yield of 48% and a diastereomeric excess of >95%.
Protocol 2: Reaction with an Aldehyde (General Procedure for Aldol Addition)
Electrophile: Benzaldehyde (Example)
This protocol outlines the general procedure for the diastereoselective aldol addition of the lithiated Schöllkopf auxiliary to an aldehyde, leading to the synthesis of a β-hydroxy-α-amino acid.
Materials:
-
(2S)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine (Schöllkopf Auxiliary)
-
n-Butyllithium (n-BuLi) in hexanes
-
Benzaldehyde (freshly distilled)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Follow steps 1-3 from Protocol 1 to generate the lithiated Schöllkopf auxiliary.
-
Add a solution of freshly distilled benzaldehyde (1.2 equivalents) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Stir the reaction at -78 °C for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quench the reaction at -78 °C by the addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by crystallization or flash column chromatography.
Expected Results:
The aldol addition of the Schöllkopf auxiliary to aldehydes is known to proceed with high diastereoselectivity, typically >95% d.e., yielding the syn-adduct. Yields are generally good but can vary depending on the specific aldehyde used.
Protocol 3: Reaction with a Ketone (General Procedure)
Electrophile: Acetone (Example)
This protocol describes the general procedure for the reaction with a ketone to produce an α-substituted-β-hydroxy-α-amino acid.
Materials:
-
(2S)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine (Schöllkopf Auxiliary)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Acetone
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Generate the lithiated Schöllkopf auxiliary as described in steps 1-3 of Protocol 1.
-
Add anhydrous acetone (1.5 equivalents) dropwise to the cooled solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours.
-
Follow the quenching and work-up procedure as described in steps 4-8 of Protocol 2.
Expected Results:
The reaction with ketones also proceeds with high diastereoselectivity, affording the corresponding tertiary alcohol adducts.
Protocol 4: Reaction with an Epoxide (General Procedure)
Electrophile: Propylene Oxide (Example)
This protocol outlines the ring-opening of an epoxide with the lithiated Schöllkopf auxiliary to generate a γ-hydroxy-α-amino acid precursor.
Materials:
-
(2S)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine (Schöllkopf Auxiliary)
-
n-Butyllithium (n-BuLi) in hexanes
-
Propylene Oxide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Generate the lithiated Schöllkopf auxiliary as described in steps 1-3 of Protocol 1.
-
Add propylene oxide (2.0 equivalents) to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Follow the quenching and work-up procedure as described in steps 4-8 of Protocol 2.
Expected Results:
The nucleophilic attack of the lithiated auxiliary occurs at the less substituted carbon of the epoxide, leading to the corresponding γ-hydroxy adduct with high diastereoselectivity.
Data Presentation
Table 1: Summary of Alkylation Reactions of the Schöllkopf Auxiliary with Various Electrophiles
| Electrophile Class | Specific Electrophile | Product Type | Yield (%) | Diastereomeric Excess (d.e.) (%) | Reference |
| Alkenyl Halide | 4-Bromo-1,2-butadiene | Allenic α-amino acid precursor | 46-63 | >95 | |
| Aldehyde | General | β-Hydroxy-α-amino acid precursor | Good-Excellent | >95 | [3] |
| Ketone | General | α-Substituted-β-hydroxy-α-amino acid precursor | Good | >95 | [5] |
| Epoxide | General | γ-Hydroxy-α-amino acid precursor | Moderate-Good | >95 | [5] |
Note: Specific yields for general reactions with aldehydes, ketones, and epoxides are highly substrate-dependent.
Visualizations
Experimental Workflow for Schöllkopf Alkylation
References
- 1. Schöllkopf method - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Stereocontrolled Synthesis of Syn-β-Hydroxy-α-Amino Acids by Direct Aldolization of Pseudoephenamine Glycinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. biosynth.com [biosynth.com]
Application Notes and Protocols for the Large-Scale Synthesis and Use of (R)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the large-scale synthesis and utilization of the chiral auxiliary, (R)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine. This reagent, an analogue of the well-established Schöllkopf auxiliary, is instrumental in the asymmetric synthesis of non-proteinogenic α-amino acids, which are critical components in modern drug discovery and development. The protocols provided herein focus on a microwave-assisted approach for a more efficient and scalable synthesis of the auxiliary. Detailed procedures for its application in the diastereoselective alkylation to generate novel α-amino acid derivatives are also presented, supported by quantitative data and workflow visualizations.
Introduction
The synthesis of enantiomerically pure non-proteinogenic α-amino acids is a cornerstone of medicinal chemistry and drug development. These unique building blocks, when incorporated into peptides or as standalone molecules, can significantly enhance biological activity, improve pharmacokinetic properties, and increase resistance to enzymatic degradation. The Schöllkopf bis-lactim ether method is a powerful and widely adopted strategy for the asymmetric synthesis of such amino acids.
This method employs a chiral auxiliary, derived from the cyclization of glycine and a chiral amino acid, typically valine, to create a rigid heterocyclic scaffold. This scaffold, (R)-2,5-Dihydro-3,6-dialkoxy-2-isopropylpyrazine, allows for highly diastereoselective alkylation at the C-5 position. The steric hindrance imposed by the isopropyl group from the valine residue effectively directs the incoming electrophile to the face opposite to it, leading to a high degree of stereocontrol. Subsequent mild acidic hydrolysis cleaves the alkylated auxiliary to yield the desired non-natural α-amino acid ester with high enantiomeric purity.
This document focuses on the diethoxy variant, this compound, and provides protocols for its large-scale synthesis and subsequent use in the generation of novel α-amino acids.
Large-Scale Synthesis of this compound
A practical and efficient methodology for the laboratory-scale preparation of Schöllkopf's bis-lactim ether chiral auxiliaries, including the diethoxy variant, has been developed utilizing microwave-assisted heating. This approach offers significant advantages for larger-scale synthesis by avoiding reactions at low temperatures and the use of high-boiling solvents. The key step is the preparation of the 2,5-diketopiperazine derivative in water under microwave irradiation.[1]
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Experimental Protocol (Microwave-Assisted)
This protocol is an adaptation based on the reported microwave-assisted synthesis of Schöllkopf auxiliaries.[1] Specific parameters may require optimization.
Materials:
-
(R)-Valine
-
Glycine methyl ester hydrochloride
-
Triethylamine
-
Water (deionized)
-
Triethyloxonium tetrafluoroborate (Meerwein's salt)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Microwave reactor
Procedure:
Step 1: Synthesis of (R)-3-isopropylpiperazine-2,5-dione
-
In a microwave-safe vessel, suspend (R)-Valine and glycine methyl ester hydrochloride in water.
-
Add triethylamine to neutralize the hydrochloride and facilitate the reaction.
-
Seal the vessel and place it in the microwave reactor.
-
Heat the mixture under microwave irradiation. Optimal time and temperature should be determined experimentally, but a starting point could be 150 °C for 20-30 minutes.
-
After cooling, the crystalline product, (R)-3-isopropylpiperazine-2,5-dione, can be collected by filtration, washed with cold water, and dried under vacuum.
Step 2: Synthesis of this compound
-
Suspend the dried (R)-3-isopropylpiperazine-2,5-dione in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Add an excess of triethyloxonium tetrafluoroborate (Meerwein's salt) to the suspension.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound as an oil.
Application in Asymmetric Synthesis of α-Amino Acids
The primary application of this compound is as a chiral auxiliary for the asymmetric synthesis of non-proteinogenic α-amino acids. The process involves the deprotonation of the C-5 position followed by diastereoselective alkylation with an electrophile.
General Workflow for Asymmetric Alkylation
Caption: General workflow for the asymmetric synthesis of α-amino acids.
Experimental Protocol for Asymmetric Alkylation
This is a general protocol. Reaction times, temperatures, and purification methods may vary depending on the electrophile used.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Electrophile (e.g., alkyl halide, benzyl bromide)
-
Saturated aqueous ammonium chloride
-
Ether or Ethyl acetate
-
Anhydrous magnesium sulfate
-
0.1 M Hydrochloric acid
Procedure:
-
Dissolve this compound in anhydrous THF under an inert atmosphere and cool the solution to -78 °C.
-
Slowly add a solution of n-BuLi in hexanes dropwise to the cooled solution. Stir the mixture at -78 °C for 30 minutes to ensure complete formation of the lithium enolate.
-
Add the desired electrophile to the reaction mixture at -78 °C.
-
Allow the reaction to proceed at -78 °C until completion (monitor by TLC).
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude alkylated bis-lactim ether can be purified by column chromatography.
-
For hydrolysis, dissolve the purified alkylated product in 0.1 M HCl and stir at room temperature until the starting material is consumed (monitor by TLC).
-
The resulting solution contains the desired α-amino acid ester and the (R)-valine ester. These can be separated by standard techniques such as column chromatography or extraction.
Quantitative Data
The diastereoselectivity of the alkylation step is typically high, leading to products with excellent enantiomeric excess after hydrolysis.
| Electrophile | Product | Yield (%) | Diastereomeric Excess (d.e. %) | Reference |
| 1-Bromo-3-butene | (2R,5S)-5-(3-Butenyl)-3,6-diethoxy-2,5-dihydro-2-isopropylpyrazine | 91 | >95 (inferred) | [2] |
| 4-Bromo-1,2-butadiene | (2R,5S)-5-(Buta-2,3-dien-1-yl)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine | 50-60 | >95 | [3] |
| Aryl Chlorides | (R,S)-Arylated bis-lactim ethers | up to 97 | 98:2 | [4] |
Note: Data for the diethoxy variant is limited in the literature. The table includes data for the closely related dimethoxy variant to demonstrate the general efficacy of the Schöllkopf method. The diastereomeric excess for the reaction with 1-bromo-3-butene is inferred to be high based on the principles of the Schöllkopf method.
Safety and Handling
-
n-Butyllithium: is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere. Use appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.
-
Triethyloxonium tetrafluoroborate (Meerwein's salt): is a powerful alkylating agent and is corrosive. Handle in a fume hood with appropriate PPE.
-
Dichloromethane: is a suspected carcinogen. Handle in a well-ventilated fume hood.
-
Microwave Reactor: Follow the manufacturer's instructions for safe operation. Ensure the reaction vessel is properly sealed and do not exceed the recommended temperature and pressure limits.
Conclusion
This compound is a highly effective chiral auxiliary for the large-scale asymmetric synthesis of non-proteinogenic α-amino acids. The development of a microwave-assisted synthesis protocol significantly improves the efficiency and scalability of its preparation. The subsequent diastereoselective alkylation provides a reliable route to a diverse range of enantiomerically enriched α-amino acids, which are invaluable for drug discovery and development. The protocols and data presented in this document provide a comprehensive guide for researchers and scientists in this field.
References
- 1. researchgate.net [researchgate.net]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 4. Diastereoselective arylation of bis-lactim ethers catalyzed by N-coordinating ylide-functionalized phosphine (NYPhos) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving diastereoselectivity in the Schöllkopf reaction
Welcome to the technical support center for the Schöllkopf bis-lactim ether synthesis of α-amino acids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the diastereoselectivity of this powerful reaction.
Frequently Asked Questions (FAQs)
Q1: What is the Schöllkopf reaction and why is it used?
The Schöllkopf reaction, developed by Ulrich Schöllkopf in 1981, is a widely used method for the asymmetric synthesis of non-proteinogenic α-amino acids.[1] It utilizes a chiral auxiliary derived from the cyclic dipeptide of glycine and valine to direct the stereoselective alkylation of a glycine enolate equivalent.[1][2] This method is favored for its generally high diastereoselectivity, often exceeding 95% diastereomeric excess (d.e.), allowing for the synthesis of optically pure α-amino acids.[1][2]
Q2: What is the source of the diastereoselectivity in the Schöllkopf reaction?
The high diastereoselectivity of the Schöllkopf reaction stems from the steric hindrance imposed by the isopropyl group of the valine chiral auxiliary.[1] After deprotonation of the bis-lactim ether, the resulting planar enolate has two faces. The bulky isopropyl group effectively blocks one of these faces, directing the incoming electrophile to attack from the less hindered side.[1][2] This results in the preferential formation of the trans-alkylated product.
Q3: What are the typical reagents and conditions for a standard Schöllkopf reaction?
A standard Schöllkopf reaction involves the deprotonation of the valine-glycine bis-lactim ether using a strong base, typically n-butyllithium (n-BuLi), in an anhydrous aprotic solvent like tetrahydrofuran (THF) at low temperatures (e.g., -78 °C).[3] The resulting lithiated species is then treated with an electrophile (e.g., an alkyl halide) to introduce the desired side chain.[1][3]
Q4: Can I use chiral electrophiles in the Schöllkopf reaction?
Yes, chiral electrophiles can be used in the Schöllkopf reaction. This allows for the synthesis of α-amino acids with multiple stereocenters. The stereochemical outcome will be influenced by both the chiral auxiliary and the stereochemistry of the electrophile.
Q5: What are the limitations of the Schöllkopf reaction?
While powerful, the Schöllkopf reaction has some limitations. It is primarily a laboratory-scale method and is not widely used in industrial applications.[1] One of the main drawbacks is its limited atom economy.[1]
Troubleshooting Guide: Improving Diastereoselectivity
While the Schöllkopf reaction is known for its high diastereoselectivity, suboptimal conditions can lead to a decrease in the diastereomeric ratio. This guide addresses common issues and provides strategies for improvement.
Problem: Low Diastereoselectivity (Observed d.e. < 90%)
Lower than expected diastereoselectivity is a common issue that can often be resolved by carefully controlling the reaction parameters.
| Potential Cause | Troubleshooting Recommendation | Rationale |
| Suboptimal Reaction Temperature | Maintain a low reaction temperature, ideally -78 °C, throughout the deprotonation and alkylation steps. Use a cryostat or a well-maintained dry ice/acetone bath. | Higher temperatures can provide enough thermal energy to overcome the activation barrier for the formation of the undesired diastereomer, leading to a decrease in selectivity. |
| Inappropriate Solvent | Use a non-polar, aprotic solvent such as tetrahydrofuran (THF). Ensure the solvent is anhydrous. | The polarity and coordinating ability of the solvent can influence the aggregation state and reactivity of the lithiated intermediate, which in turn can affect the facial selectivity of the alkylation. |
| Incorrect Base or Incomplete Deprotonation | Use a strong, non-nucleophilic base like n-butyllithium (n-BuLi). Ensure the stoichiometry of the base is correct (typically 1.05-1.1 equivalents). | Incomplete deprotonation can lead to a mixture of starting material and product, and potentially side reactions that could affect the diastereomeric ratio. |
| Nature of the Electrophile | For highly reactive or bulky electrophiles, consider adding the electrophile at an even lower temperature (e.g., -100 °C). The choice of leaving group on the electrophile can also play a role; iodides are generally more reactive than bromides or chlorides. | The structure and reactivity of the electrophile can significantly impact the transition state of the alkylation step. Highly reactive electrophiles may be less selective. |
| Presence of Moisture or Other Impurities | Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and freshly distilled reagents. | Water will quench the organolithium base and the lithiated bis-lactim ether, leading to lower yields and potentially impacting the diastereoselectivity. |
Data Presentation: Representative Diastereoselectivity Data
The following table provides representative data on the diastereoselectivity of the Schöllkopf reaction with various electrophiles under standard conditions (THF, -78 °C, n-BuLi). Note that these are typical values and actual results may vary.
| Electrophile | Product | Diastereomeric Excess (d.e.) |
| Methyl iodide | (R)-Alanine methyl ester | > 95% |
| Ethyl bromide | (R)-2-Aminobutanoic acid methyl ester | > 95% |
| Benzyl bromide | (R)-Phenylalanine methyl ester | > 95% |
| Allyl bromide | (R)-2-Amino-4-pentenoic acid methyl ester | > 95% |
| Isopropyl iodide | (R)-Valine methyl ester | > 95% |
Experimental Protocols
Key Experiment: Asymmetric Synthesis of (R)-Phenylalanine Methyl Ester
This protocol describes a standard Schöllkopf reaction to synthesize (R)-phenylalanine methyl ester with high diastereoselectivity.
Materials:
-
(S)-Valine-glycine bis-lactim ether
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (concentration to be titrated)
-
Benzyl bromide
-
0.1 N Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen inlet, and a low-temperature thermometer is charged with the (S)-valine-glycine bis-lactim ether (1 equivalent).
-
Dissolution and Cooling: Anhydrous THF is added via syringe, and the solution is cooled to -78 °C using a dry ice/acetone bath.
-
Deprotonation: A solution of n-BuLi in hexanes (1.05 equivalents) is added dropwise to the stirred solution at -78 °C. The reaction mixture is stirred at this temperature for 30 minutes.
-
Alkylation: Benzyl bromide (1.1 equivalents) is added dropwise to the reaction mixture at -78 °C. The reaction is stirred at this temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: The reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution at -78 °C.
-
Workup: The reaction mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with saturated aqueous NaCl, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Hydrolysis: The crude alkylated product is dissolved in 0.1 N HCl and stirred at room temperature for 4-6 hours to effect hydrolysis of the bis-lactim ether.
-
Purification: The resulting (R)-phenylalanine methyl ester can be purified by column chromatography on silica gel. The diastereomeric excess can be determined by chiral HPLC or by NMR analysis of a suitable derivative (e.g., a Mosher's ester).
Visualizations
Caption: Experimental workflow for the Schöllkopf reaction.
References
Technical Support Center: Schöllkopf Amino Acid Synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers utilizing the Schöllkopf bis-lactim ether method for asymmetric amino acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of stereocontrol in the Schöllkopf synthesis?
A1: The stereoselectivity of the Schöllkopf method is primarily controlled by steric hindrance from the chiral auxiliary, typically a valine residue. After deprotonation of the glycine moiety with a strong base like n-BuLi, one face of the resulting carbanionic center is shielded by the bulky isopropyl group of the valine auxiliary.[1] This steric hindrance directs the incoming electrophile to the opposite, less hindered face, leading to a high degree of diastereoselectivity in the alkylation product.[1]
Q2: What level of enantiomeric excess (ee) can be expected with this method?
A2: Generally, the Schöllkopf synthesis is capable of producing amino acids with high enantiomeric purity. Enantiomeric excesses of over 95% are feasible and have been widely reported for a variety of substrates.[1] The final ee of the synthesized amino acid is directly dependent on the diastereoselectivity of the key alkylation step.
Q3: What types of electrophiles are suitable for this reaction?
A3: A wide range of electrophiles can be used, making this method versatile for the synthesis of exotic amino acids.[1] The most common electrophiles are unhindered primary alkyl iodides and bromides, as well as reactive substrates like allyl and benzyl halides. More complex electrophiles can also be employed, though their reactivity and steric bulk may influence the reaction's success and diastereoselectivity.
Q4: What are the main limitations of the Schöllkopf method?
A4: The primary limitations are its restriction to laboratory-scale synthesis and its relatively low atom economy.[1] The multi-step process, which includes the preparation of the chiral auxiliary and subsequent hydrolysis and separation steps, can be complex and time-consuming.[1] Furthermore, the method is not typically applied on an industrial scale.[1]
Troubleshooting Guide
This section addresses common issues encountered during the Schöllkopf synthesis in a question-and-answer format.
Q5: My reaction is showing low diastereoselectivity. What are the potential causes?
A5: Low diastereoselectivity can stem from several factors:
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Reaction Temperature: The alkylation step is highly sensitive to temperature. Running the reaction at too high a temperature can provide enough energy to overcome the steric barrier, leading to a loss of selectivity. It is crucial to maintain a low temperature (e.g., -78 °C) during deprotonation and alkylation.
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Base Strength & Addition: Incomplete deprotonation can lead to a mixture of reacting species. Ensure you are using a sufficiently strong and pure base (e.g., n-BuLi, LDA) and that it is added slowly at a low temperature to ensure complete formation of the desired lithiated intermediate.
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Purity of Chiral Auxiliary: The stereochemical purity of the starting chiral auxiliary (e.g., L-valine or D-valine) is paramount. Any contamination with the opposite enantiomer will directly reduce the diastereomeric excess of the product.
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Electrophile Structure: Very bulky or sterically hindered electrophiles may exhibit lower diastereoselectivity.
Q6: I am observing a significant amount of an aromatic byproduct. What is this and how can I prevent it?
A6: This is likely due to a side reaction known as redox-aromatization of the bis-lactim ether substrate or product. This competing reaction can be promoted by certain reaction conditions and is a known issue, particularly with electron-deficient aryl halides in palladium-catalyzed variations of the Schöllkopf synthesis. To mitigate this, ensure strictly anhydrous and oxygen-free conditions. The choice of ligand in catalyzed reactions is also critical to favor the desired coupling over aromatization.
Q7: My yield is low after the alkylation step. What should I investigate?
A7: Low yields can be attributed to several issues:
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Incomplete Enolate Formation: As mentioned, ensure your base is active and the reaction is fully deprotonated before adding the electrophile. Titrating the organolithium reagent before use is recommended.
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Side Reactions of the Electrophile: The enolate is a strong base and can induce elimination reactions (E2) with certain electrophiles, especially secondary or sterically hindered primary halides. Using primary iodides or activated halides like benzyl or allyl bromide is generally preferred.
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O-alkylation vs. C-alkylation: While C-alkylation is thermodynamically favored and generally predominant, some O-alkylation can occur, leading to an enol ether byproduct instead of the desired product. This is more common with "harder" electrophiles. Using "softer" electrophiles like alkyl iodides typically favors C-alkylation.
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Moisture: Any moisture in the reaction will quench the organolithium base and the lithiated intermediate, drastically reducing the yield. Ensure all glassware is oven-dried and solvents are rigorously anhydrous.
Q8: The final hydrolysis step is incomplete or is causing epimerization. How can I optimize it?
A8: The hydrolysis of the alkylated bis-lactim ether is typically performed under acidic conditions (e.g., 0.1 M HCl).
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Incomplete Hydrolysis: If hydrolysis is incomplete, you may need to increase the reaction time or the concentration of the acid. However, be cautious as harsh conditions can lead to side products. Monitoring the reaction by TLC or LC-MS is crucial.
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Epimerization: While less common at the final product stage, prolonged exposure to harsh acidic or basic conditions, especially at elevated temperatures, can potentially lead to epimerization at the newly formed stereocenter. It is best to use the mildest conditions that effectively cleave the auxiliary. The final products, two amino acid methyl esters, can then be separated.[1]
Data Presentation
The following table summarizes typical yields and diastereoselectivities achieved in the Schöllkopf synthesis with various electrophiles.
| Chiral Auxiliary | Electrophile (E-X) | Product | Yield (%) | Diastereomeric Excess (d.e., %) |
| (S)-Valine derived | Benzyl bromide | (R)-Phenylalanine derivative | 91 | >95 |
| (S)-Valine derived | Methyl iodide | (R)-Alanine derivative | 88 | >95 |
| (S)-Valine derived | Allyl bromide | (R)-Allylglycine derivative | 85 | >95 |
| (S)-Valine derived | 4-Bromo-1,2-butadiene | Allenic amino acid derivative | 65-75 | >95 |
| (S)-Valine derived | 3-Bromopropene | Alkenyl amino acid derivative | 50-60 | >95 |
Note: Yields and d.e. are highly dependent on specific reaction conditions.
Experimental Protocols
Key Experiment: Asymmetric Alkylation of (R)-Valine-Glycine Bis-lactim Ether
This protocol provides a general methodology for the core steps of the Schöllkopf synthesis.
1. Formation of the Cyclo-(R-Val-Gly) Diketopiperazine:
- (R)-Valine methyl ester and glycine methyl ester are heated together, typically in a solvent like methanol or toluene, to form the linear dipeptide.
- The linear dipeptide is then heated under vacuum to induce cyclization into the 2,5-diketopiperazine. This step often requires elevated temperatures (e.g., >150 °C).
2. Synthesis of the Bis-lactim Ether:
- The diketopiperazine is suspended in an anhydrous solvent like dichloromethane (DCM).
- A methylating agent, such as trimethyloxonium tetrafluoroborate (Meerwein's salt), is added portion-wise at 0 °C to room temperature.
- The reaction is stirred until completion (monitored by TLC) and then worked up, typically by quenching with a basic solution (e.g., aqueous K₂CO₃) and extracting the product.
3. Diastereoselective Alkylation:
- The purified bis-lactim ether is dissolved in a dry ethereal solvent, such as tetrahydrofuran (THF), under an inert atmosphere (Argon or Nitrogen).
- The solution is cooled to -78 °C in a dry ice/acetone bath.
- A solution of n-butyllithium (n-BuLi) in hexanes (typically 1.05 equivalents) is added dropwise via syringe. The formation of the lithiated species is indicated by a color change.
- The solution is stirred at -78 °C for a short period (e.g., 30 minutes).
- The electrophile (e.g., benzyl bromide, 1.1 equivalents) is then added dropwise.
- The reaction is allowed to stir at -78 °C for several hours and then slowly warm to room temperature overnight.
- The reaction is quenched with a saturated aqueous solution of NH₄Cl and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated.
4. Hydrolysis and Product Isolation:
- The crude alkylated bis-lactim ether is dissolved in dilute hydrochloric acid (e.g., 0.1 to 0.5 M HCl).
- The mixture is stirred at room temperature for an extended period (24-48 hours) until hydrolysis is complete (monitored by TLC or LC-MS).
- The aqueous solution is washed with an organic solvent (e.g., ether) to remove the chiral auxiliary ((R)-valine methyl ester).
- The aqueous layer containing the desired amino acid methyl ester hydrochloride is then typically purified by ion-exchange chromatography or by basification and extraction.
Visualizations
Caption: Main reaction pathway and potential side reactions in Schöllkopf synthesis.
Caption: Troubleshooting workflow for common issues in Schöllkopf synthesis.
References
Technical Support Center: Purification of Alkylated (R)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine Adducts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of alkylated (R)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine adducts, commonly known as Schöllkopf auxiliary adducts.
Troubleshooting Guides
This section addresses common issues encountered during the purification of alkylated Schöllkopf auxiliary adducts.
Issue 1: Low Recovery of Alkylated Adduct After Aqueous Workup
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Question: I am experiencing a significant loss of my alkylated adduct during the aqueous workup after the alkylation reaction. What could be the cause and how can I improve the recovery?
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Answer: Low recovery after aqueous workup can stem from several factors:
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Incomplete Quenching: The reaction may not be fully quenched, leading to side reactions upon addition of water. Ensure the reaction is completely quenched by slowly adding a saturated aqueous solution of ammonium chloride.
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Emulsion Formation: Vigorous shaking during extraction can lead to the formation of a stable emulsion, trapping the product in the interface. Gently invert the separatory funnel multiple times instead of vigorous shaking. If an emulsion forms, adding brine or a small amount of the organic solvent can help to break it.
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Insufficient Extraction: The adduct may have some water solubility. Perform multiple extractions (at least 3) with a suitable organic solvent like ethyl acetate or dichloromethane to ensure complete extraction from the aqueous layer.
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Issue 2: Difficulty in Separating Diastereomers by Flash Column Chromatography
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Question: My alkylated adduct appears as a single spot or two very close spots on the TLC plate, and I'm struggling to separate the diastereomers by flash column chromatography. What can I do?
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Answer: Separating diastereomers with similar polarities can be challenging. Here are several strategies to improve separation:
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Optimize the Eluent System: A standard eluent system for these adducts is a mixture of hexane and ethyl acetate. Systematically vary the ratio to find the optimal polarity for separation. A good starting point is a low polarity eluent (e.g., 5% ethyl acetate in hexane) and gradually increasing the polarity (gradient elution). Trying different solvent systems, such as dichloromethane/methanol or toluene/acetone, may also improve resolution.[1]
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Column Packing and Dimensions: Ensure the silica gel is packed uniformly to avoid channeling. A longer, narrower column generally provides better resolution than a short, wide column.
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Sample Loading: Load the crude product in a concentrated solution using a minimal amount of the initial eluent. Dry loading, where the crude product is adsorbed onto a small amount of silica gel before being added to the column, can also improve separation.
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Consider Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using a different stationary phase, such as alumina or a bonded-phase silica (e.g., cyano or diol). In some cases, chiral stationary phases can be effective for separating diastereomers.[2][3]
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Issue 3: Product "Oiling Out" During Recrystallization
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Question: I'm trying to purify my alkylated adduct by recrystallization, but it separates as an oil instead of forming crystals. How can I resolve this?
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Answer: "Oiling out" occurs when the solute's solubility is too high in the hot solvent, and it comes out of solution above its melting point upon cooling. Here are some solutions:
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Change the Solvent System: The chosen solvent may be too good a solvent. Try a solvent in which the compound has lower solubility at all temperatures. A two-solvent system is often effective. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Then, add a few drops of the "good" solvent to redissolve the oil and allow the solution to cool slowly.[4][5][6]
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Slow Cooling: Rapid cooling can promote oiling out. Allow the solution to cool slowly to room temperature, and then place it in an ice bath. Scratching the inside of the flask with a glass rod can induce crystallization.
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Seed Crystals: If you have a small amount of pure crystalline material, adding a seed crystal to the cooled, saturated solution can initiate crystallization.
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Frequently Asked Questions (FAQs)
General Questions
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Question: What is the role of the this compound?
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Answer: It serves as a chiral auxiliary, a molecule that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. In this case, it is used for the asymmetric synthesis of α-amino acids.[6]
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Question: Why is the purification of the alkylated adduct important?
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Answer: The alkylation reaction produces a mixture of diastereomers. While the reaction is highly diastereoselective, purification at this stage is crucial to obtain a single diastereomer. This ensures that the final α-amino acid product is enantiomerically pure after the removal of the chiral auxiliary.
Technical Questions
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Question: What are some common solvent systems for flash chromatography of these adducts?
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Answer: A common and effective eluent is a mixture of hexane and ethyl acetate. A starting point of 5% ethyl acetate in hexane is often used, with the polarity adjusted based on the specific adduct.[7]
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Question: What are some suitable solvent systems for recrystallization?
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Answer: The choice of solvent is highly dependent on the specific alkyl group attached. Common single solvents for recrystallization of organic compounds include ethanol and ethyl acetate. Two-solvent systems like heptane/ethyl acetate, methanol/water, and dichloromethane/ethyl acetate are also frequently used.[4][7]
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Question: How is the chiral auxiliary typically removed after purification of the adduct?
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Answer: The chiral auxiliary is typically cleaved by mild acidic hydrolysis. This process yields the desired α-amino acid methyl ester and the valine methyl ester from the auxiliary.[6]
Experimental Protocols
Protocol 1: Flash Column Chromatography of Alkylated Adduct
This protocol is a general guideline for the purification of the alkylated this compound adduct.
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Prepare the Column:
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Select an appropriately sized glass column based on the amount of crude material.
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Add a small plug of cotton or glass wool to the bottom of the column.
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Add a layer of sand (approximately 1-2 cm).
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Dry pack the column with silica gel (230-400 mesh). The amount of silica gel should be 50-100 times the weight of the crude product.
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Gently tap the column to ensure even packing.
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Add another layer of sand on top of the silica gel.
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Equilibrate the Column:
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Pre-elute the column with the chosen solvent system (e.g., 5% ethyl acetate in hexane) until the silica gel is fully saturated and the solvent level is just above the top layer of sand.
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Load the Sample:
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Dissolve the crude alkylated adduct in a minimal amount of the eluent.
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Carefully apply the sample solution to the top of the column using a pipette.
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Allow the sample to adsorb onto the silica gel until the solvent level is just above the sand.
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Carefully add a small amount of fresh eluent to wash the sides of the column.
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Elute the Column:
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Carefully fill the column with the eluent.
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Apply gentle positive pressure (using a pump or inert gas) to achieve a steady flow rate.
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Collect fractions in test tubes or vials.
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Analyze the Fractions:
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Monitor the elution of the product by thin-layer chromatography (TLC).
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Combine the fractions containing the pure desired diastereomer.
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Evaporate the solvent under reduced pressure to obtain the purified adduct.
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Protocol 2: Acidic Hydrolysis of the Purified Adduct
This protocol describes the cleavage of the chiral auxiliary to yield the α-amino acid methyl ester.
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Dissolve the Adduct:
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Dissolve the purified alkylated adduct in dilute hydrochloric acid (e.g., 0.1 M HCl).
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Hydrolysis:
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Stir the solution at room temperature for several hours or until the hydrolysis is complete (monitor by TLC or LC-MS).
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Workup:
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Wash the aqueous solution with an organic solvent (e.g., dichloromethane) to remove the valine methyl ester.
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The aqueous layer now contains the desired α-amino acid methyl ester hydrochloride.
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Purification of the Amino Acid:
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The amino acid ester can be further purified by techniques such as ion-exchange chromatography or by converting it to the free amino acid followed by recrystallization.
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Quantitative Data
Table 1: Typical Reaction Conditions and Yields for Alkylation of Schöllkopf Auxiliaries
| Electrophile (R-X) | Base | Solvent | Temperature (°C) | Time (h) | Diastereomeric Excess (d.e.) (%) | Yield (%) |
| Benzyl bromide | n-BuLi | THF | -78 | 2-4 | >95 | 85-95 |
| Allyl bromide | n-BuLi | THF | -78 | 2-4 | >95 | 80-90 |
| Methyl iodide | n-BuLi | THF | -78 | 2-4 | >95 | 88-96 |
| Isopropyl iodide | n-BuLi | THF | -78 | 4-6 | >90 | 75-85 |
Note: Data is primarily based on the dimethoxy analog, but similar results are expected for the diethoxy derivative.
Table 2: Common Solvent Systems for Recrystallization
| Solvent System | Comments |
| Ethanol | A good starting point for many organic compounds. |
| Ethyl Acetate/Hexane | A versatile two-solvent system allowing for fine-tuning of polarity. |
| Dichloromethane/Hexane | Another common two-solvent system. |
| Acetone/Water | Suitable for more polar compounds. |
| Methanol/Water | Another option for polar compounds. |
Visualizations
Caption: Experimental workflow for the synthesis and purification of α-amino acids using a Schöllkopf auxiliary.
Caption: Troubleshooting decision tree for the purification of alkylated Schöllkopf auxiliary adducts.
References
Technical Support Center: Troubleshooting Low Yields in Schöllkopf Alkylation
Welcome to the technical support center for the Schöllkopf bis-lactim ether method for asymmetric amino acid synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yields, encountered during this powerful synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: I am experiencing a low yield in my Schöllkopf alkylation. What are the most common culprits?
Low yields in Schöllkopf alkylations can often be traced back to a few key areas: incomplete deprotonation of the bis-lactim ether, issues with the electrophile, suboptimal reaction conditions, or problems during the workup and purification stages. A systematic approach to identifying the root cause is crucial for resolving the issue.
Q2: How can I ensure complete deprotonation of the bis-lactim ether?
Incomplete deprotonation is a frequent cause of low yields, leading to unreacted starting material. Here’s how to troubleshoot this step:
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n-Butyllithium (n-BuLi) Quality: The quality of your n-BuLi solution is paramount. Over time, n-BuLi solutions degrade, leading to a lower actual concentration than stated on the bottle. It is highly recommended to titrate your n-BuLi solution before use to determine its exact molarity.
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Stoichiometry: While a slight excess of n-BuLi (typically 1.05-1.1 equivalents) is often used to ensure complete deprotonation, a large excess should be avoided as it can lead to side reactions.
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Reaction Conditions: The deprotonation is typically carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), at -78 °C. Ensure your solvent is rigorously dried and the temperature is maintained.
Q3: My electrophile doesn't seem to be reacting efficiently. What could be the problem?
The nature and reactivity of the electrophile play a significant role in the success of the alkylation.
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Electrophile Reactivity: Highly reactive electrophiles, such as primary alkyl iodides and bromides, generally give the best results. Less reactive electrophiles, like secondary halides or alkyl chlorides, may require longer reaction times, higher temperatures, or may not be suitable for this reaction.
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Steric Hindrance: Bulky electrophiles can react sluggishly due to steric hindrance from the chiral auxiliary on the bis-lactim ether.
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Side Reactions: Some electrophiles can undergo side reactions, such as elimination, under the basic conditions of the reaction.
Q4: I suspect side reactions are lowering my yield. What are the common side products?
Several side reactions can compete with the desired alkylation, reducing the yield of your target product.
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Epimerization: While the Schöllkopf method is known for its high diastereoselectivity, epimerization at the newly formed stereocenter can occur, particularly if the reaction is allowed to warm for extended periods before quenching. This leads to a mixture of diastereomers that can be difficult to separate.
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Dialkylation: Although less common, if a large excess of a highly reactive electrophile is used, a second alkylation can occur at the same carbon, leading to a quaternary center.
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Reaction with Solvent: At temperatures above -78 °C, n-BuLi can react with THF, leading to decomposition of the base and a lower effective concentration.
Troubleshooting Guides
Guide 1: Diagnosing the Cause of Low Yield
| Observation | Potential Cause | Suggested Action |
| High recovery of starting bis-lactim ether | Incomplete deprotonation. | Titrate your n-BuLi solution. Ensure anhydrous conditions. Check the reaction temperature. |
| Presence of multiple spots on TLC/LC-MS, close to the product | Epimerization. | Maintain a low reaction temperature (-78 °C) throughout the addition and reaction. Quench the reaction at low temperature. |
| Formation of a higher molecular weight byproduct | Dialkylation. | Use a smaller excess of the electrophile (1.05-1.1 equivalents). Add the electrophile slowly to the reaction mixture. |
| Low mass balance, with no clear major products | Decomposition of reagents or product. | Ensure the quality of all reagents and solvents. Avoid warming the reaction mixture for extended periods. |
Guide 2: Optimizing Reaction Parameters
| Parameter | Standard Condition | Effect of Deviation on Yield | Optimization Strategy |
| Temperature | -78 °C | Higher temperatures can lead to side reactions (e.g., reaction with solvent, epimerization). | Maintain a constant low temperature using a dry ice/acetone or similar bath. |
| n-BuLi Equivalents | 1.05 - 1.1 eq. | Too little leads to incomplete deprotonation. Too much can cause side reactions. | Titrate n-BuLi and use a slight excess based on the accurate concentration. |
| Reaction Time | 30 min - 2 hours | Insufficient time can lead to incomplete reaction. Prolonged time may increase side reactions. | Monitor the reaction by TLC to determine the optimal time for your specific electrophile. |
| Electrophile | Primary Alkyl Iodide/Bromide | Less reactive electrophiles (chlorides, secondary halides) will result in lower yields. | If possible, convert less reactive electrophiles to the corresponding iodide or bromide. |
Experimental Protocols
Key Experiment: Schöllkopf Alkylation
This protocol describes the asymmetric synthesis of a new α-amino acid via the alkylation of the bis-lactim ether of cyclo(L-Val-Gly).
Materials:
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(R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine (Schöllkopf's chiral auxiliary)
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Anhydrous Tetrahydrofuran (THF)
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n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)
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Alkyl halide (e.g., benzyl bromide)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Diethyl ether
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Setup: Under an inert atmosphere (argon or nitrogen), dissolve the (R)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine (1.0 eq.) in anhydrous THF.
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Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.05 eq.) dropwise while maintaining the temperature at -78 °C. Stir the resulting solution at this temperature for 30 minutes.
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Alkylation: Add the alkyl halide (1.1 eq.) dropwise to the solution at -78 °C. Stir the reaction mixture at -78 °C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
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Quenching: Once the reaction is complete, quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
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Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel.
Key Experiment: Hydrolysis of the Alkylated Bis-lactim Ether
Materials:
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Alkylated bis-lactim ether
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0.1 M Hydrochloric acid (HCl)
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Diethyl ether
Procedure:
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Hydrolysis: Dissolve the purified alkylated bis-lactim ether in 0.1 M HCl. Stir the solution at room temperature for 4-6 hours, or until TLC analysis indicates complete hydrolysis.
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Workup: Wash the aqueous solution with diethyl ether to remove the valine methyl ester byproduct.
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Isolation: The aqueous layer containing the desired amino acid methyl ester hydrochloride can be used directly or lyophilized to obtain the solid product.
Visualizations
Caption: Reaction mechanism of the Schöllkopf alkylation.
Caption: Troubleshooting workflow for low yields.
Caption: Key factors influencing reaction yield.
Technical Support Center: Optimization of Hydrolysis Conditions for the Schöllkopf Auxiliary
Welcome to the technical support center for the Schöllkopf auxiliary-based asymmetric synthesis of α-amino acids. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the crucial hydrolysis step.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of the hydrolysis step in the Schöllkopf amino acid synthesis?
A1: The final step in the Schöllkopf method is an acidic hydrolysis that serves to cleave the chiral auxiliary from the newly synthesized α-amino acid.[1][2] This process liberates the desired α-substituted amino acid, typically as its methyl ester, and the chiral auxiliary (e.g., L-Valine methyl ester), allowing for their separation and the isolation of the target product.[1]
Q2: What are the standard conditions for the hydrolysis of the bis-lactim ether intermediate?
A2: Typically, the hydrolysis is carried out under mild acidic conditions.[2] Common reagents include dilute aqueous solutions of acids such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA). The reaction is often performed at room temperature or with gentle heating.
Q3: Can basic hydrolysis be used to cleave the Schöllkopf auxiliary?
A3: While basic hydrolysis (saponification) is a common method for ester cleavage, it is generally not recommended for the Schöllkopf auxiliary. Basic conditions can lead to epimerization at the newly formed stereocenter, compromising the enantiopurity of the final amino acid product.[3]
Q4: How can I monitor the progress of the hydrolysis reaction?
A4: The progress of the hydrolysis can be effectively monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the bis-lactim ether and the appearance of the amino acid ester product.
Q5: What is the expected enantiomeric excess (e.e.) of the final amino acid product?
A5: The Schöllkopf method is known for its high stereoselectivity, generally yielding amino acids with an enantiomeric excess of over 95% e.e.[1][2]
Troubleshooting Guides
Problem 1: Low Yield of the Desired Amino Acid Ester
| Potential Cause | Troubleshooting & Optimization |
| Incomplete Hydrolysis | - Extend Reaction Time: Monitor the reaction by TLC. If starting material persists, prolong the reaction time. - Increase Temperature: Gentle heating (e.g., 40-50 °C) can facilitate the hydrolysis of sterically hindered substrates. - Increase Acid Concentration: Gradually increase the concentration of the acid, but be mindful of potential side reactions. |
| Product Degradation | - Use Milder Conditions: For sensitive substrates, consider using a weaker acid (e.g., formic acid) or performing the reaction at a lower temperature (e.g., 0 °C to room temperature). - Minimize Reaction Time: Once the reaction is complete (as determined by TLC), proceed with the workup immediately to avoid prolonged exposure to acidic conditions. |
| Difficulties in Product Isolation | - Optimize Extraction pH: During the workup, ensure the pH of the aqueous layer is appropriately adjusted to ensure the amino acid ester is in its free base or salt form for efficient extraction into the organic or aqueous phase, respectively. - Use a Different Extraction Solvent: If the product has poor solubility in the initial extraction solvent, try alternative solvents. - Purification Technique: Column chromatography on silica gel is a common method for purification. Ensure proper selection of the eluent system to achieve good separation. |
Problem 2: Incomplete Hydrolysis or Presence of Intermediates
| Potential Cause | Troubleshooting & Optimization |
| Insufficient Acid | - Check Stoichiometry: Ensure that a sufficient molar excess of acid is used to catalyze the hydrolysis of both imino ether functionalities. |
| Steric Hindrance | - Prolonged Reaction Time and/or Increased Temperature: Substrates with bulky alkyl groups may require more forcing conditions to achieve complete hydrolysis. |
| Formation of Stable Diketopiperazine Intermediate | - Stronger Acidic Conditions: If a stable diketopiperazine intermediate is observed, using a stronger acid or higher concentration may be necessary to hydrolyze the amide bonds. |
Problem 3: Formation of Side Products
| Potential Cause | Troubleshooting & Optimization |
| Epimerization/Racemization | - Avoid Basic Conditions: Strictly adhere to acidic hydrolysis conditions. - Use Mild Acids: Employ the mildest acidic conditions that effectively promote hydrolysis to minimize the risk of epimerization. - Control Temperature: Perform the reaction at the lowest effective temperature. |
| Side Reactions of Functional Groups | - Protect Sensitive Groups: If the newly introduced side chain contains acid-sensitive functional groups, they should be appropriately protected before the hydrolysis step. |
Experimental Protocols
General Acidic Hydrolysis Protocol
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Dissolve the alkylated bis-lactim ether in a suitable solvent (e.g., methanol, THF).
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Add an aqueous solution of the acid (e.g., 0.1 - 1 N HCl).
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Stir the reaction mixture at room temperature or with gentle heating.
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Monitor the reaction progress by TLC.
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Once the reaction is complete, neutralize the mixture with a suitable base (e.g., NaHCO₃, Na₂CO₃).
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude amino acid ester by column chromatography.
| Acid | Typical Concentration | Temperature | Reaction Time | Notes |
| Hydrochloric Acid (HCl) | 0.1 - 1 N | Room Temp. - 50 °C | 2 - 24 h | A commonly used and effective acid for this transformation. |
| Trifluoroacetic Acid (TFA) | 10 - 50% in H₂O | Room Temp. | 1 - 12 h | Can be effective for more resistant substrates. TFA is volatile and can be removed under reduced pressure. |
| Formic Acid | 80 - 90% in H₂O | Room Temp. - 60 °C | 4 - 48 h | A milder alternative that can be useful for acid-sensitive substrates. |
Visualizing the Process
Schöllkopf Auxiliary Workflow
Caption: General workflow of the Schöllkopf amino acid synthesis.
Troubleshooting Logic for Low Hydrolysis Yield
Caption: Decision tree for troubleshooting low hydrolysis yield.
References
Effect of temperature on Schöllkopf reaction stereoselectivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Schöllkopf reaction for the asymmetric synthesis of amino acids.
Frequently Asked Questions (FAQs)
Q1: My Schöllkopf reaction is showing low stereoselectivity. What are the potential causes and how can I improve it?
A1: Low stereoselectivity in the Schöllkopf reaction can stem from several factors. The most critical factor is maintaining a low reaction temperature during the deprotonation and alkylation steps to enhance the facial selectivity of the electrophilic attack. Incomplete deprotonation or a reactive electrophile can also lead to a decrease in stereoselectivity. It is crucial to use a strong, non-nucleophilic base like n-butyllithium (n-BuLi) and to ensure the reaction environment is anhydrous and inert.
Q2: How does temperature specifically affect the stereoselectivity of the Schöllkopf reaction?
A2: Lowering the reaction temperature is a key strategy to improve the diastereoselectivity of the Schöllkopf reaction. At lower temperatures, the energy difference between the transition states leading to the two possible diastereomers is more pronounced, favoring the formation of the sterically less hindered product. This results in a higher diastereomeric excess (d.e.). For instance, in a related multicomponent reaction involving the Schöllkopf auxiliary, increasing the quenching temperature from -78 °C to room temperature has been shown to decrease the diastereomeric ratio significantly.[1]
Q3: What is the generally accepted mechanism for stereochemical control in the Schöllkopf reaction?
A3: The stereoselectivity of the Schöllkopf reaction is primarily controlled by the chiral auxiliary, typically derived from an amino acid like valine.[2] After deprotonation of the bis-lactim ether, a planar enolate is formed. The bulky substituent from the chiral auxiliary (e.g., an isopropyl group from valine) sterically hinders one face of this planar intermediate. Consequently, the incoming electrophile preferentially attacks from the less hindered face, leading to the formation of one diastereomer in excess.[2]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Diastereomeric Excess (d.e.) | Reaction temperature is too high. | Maintain a low temperature (e.g., -78 °C) during the deprotonation and alkylation steps. Use a cryostat or a dry ice/acetone bath for consistent temperature control. |
| Incomplete deprotonation. | Ensure the use of a sufficient excess of a strong, non-nucleophilic base (e.g., n-BuLi). Confirm the concentration of the organolithium reagent by titration. | |
| Presence of moisture or oxygen. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). | |
| Low Reaction Yield | Inefficient deprotonation. | Check the quality and concentration of the base. |
| Unreactive electrophile. | Use a more reactive electrophile (e.g., an alkyl iodide instead of a bromide or chloride). | |
| Side reactions. | Ensure all reagents are pure and the reaction is performed under strictly anhydrous and inert conditions. | |
| Difficulty in Product Isolation | Incomplete hydrolysis of the bis-lactim ether. | Ensure acidic hydrolysis conditions are sufficient to cleave the ether and the amide bonds. Monitor the reaction progress by TLC or LC-MS. |
| Emulsion during workup. | Use a combination of polar and non-polar solvents for extraction. Consider centrifugation to break up emulsions. |
Quantitative Data: Effect of Temperature on Stereoselectivity
The following table summarizes the effect of the quenching temperature on the diastereomeric ratio (d.r.) in a three-component aryne coupling reaction utilizing the Schöllkopf auxiliary. This data illustrates the significant impact of temperature on the stereochemical outcome.
| Quenching Temperature (°C) | Diastereomeric Ratio (d.r.) | Reference |
| Room Temperature | 85:15 | [1] |
| -78 | 96:4 | [1] |
Experimental Protocols
Key Experiment: Asymmetric Alkylation of Schöllkopf's Bis-lactim Ether
This protocol provides a detailed methodology for the diastereoselective alkylation of the valine-glycine derived bis-lactim ether, a cornerstone of the Schöllkopf amino acid synthesis.
Materials:
-
(S)-3,6-Dimethoxy-2-isopropyl-2,5-dihydropyrazine (Schöllkopf's auxiliary)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Electrophile (e.g., alkyl halide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Dry glassware
Procedure:
-
Preparation: Under an inert atmosphere of argon or nitrogen, dissolve the Schöllkopf's auxiliary in anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-BuLi in hexanes dropwise to the cooled solution via the dropping funnel, ensuring the internal temperature does not rise significantly.
-
Stir the resulting orange-red solution at -78 °C for 30 minutes to ensure complete formation of the lithiated aza-enolate.
-
Alkylation: Add the electrophile (e.g., an alkyl halide) dropwise to the reaction mixture at -78 °C.
-
Stir the reaction mixture at -78 °C for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution at -78 °C.
-
Workup: Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and dry over anhydrous MgSO₄.
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the Schöllkopf reaction.
Caption: Logical relationship of temperature and stereoselectivity.
References
Technical Support Center: Deprotonation of the Schöllkopf Auxiliary
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding alternative bases for the deprotonation of the Schöllkopf auxiliary, a key step in the asymmetric synthesis of α-amino acids. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the standard base used for the deprotonation of the Schöllkopf auxiliary?
The most commonly used base for the deprotonation of the Schöllkopf auxiliary is n-butyllithium (n-BuLi).[1] It is effective in generating the desired lithiated species for subsequent alkylation.
Q2: Why would I consider using an alternative base to n-BuLi?
While n-BuLi is widely used, alternative bases may offer advantages in specific situations, such as:
-
Improved yields or diastereoselectivity: For certain substrates or electrophiles, another base might provide a better outcome.
-
Compatibility with functional groups: A less nucleophilic or sterically hindered base might be required for substrates with sensitive functional groups.
-
Safety and handling: Non-pyrophoric bases or those that are solids might be preferred for ease of handling.
-
Cost-effectiveness: In some cases, other strong bases may be more economical.
Q3: What are some common alternative bases for the deprotonation of the Schöllkopf auxiliary?
Several strong bases can be considered as alternatives to n-BuLi. These primarily include:
-
Lithium Diisopropylamide (LDA): A strong, non-nucleophilic base commonly used to generate kinetic enolates.[2]
-
tert-Butyllithium (t-BuLi): A stronger and more sterically hindered base than n-BuLi. It has been reported to be effective for the alkylation of substituted Schöllkopf auxiliaries.
-
Lithium Hexamethyldisilazide (LiHMDS), Sodium Hexamethyldisilazide (NaHMDS), and Potassium Hexamethyldisilazide (KHMDS): These are strong, non-nucleophilic bases with bulky silyl groups.[3][4] The nature of the cation (Li+, Na+, K+) can influence the aggregation of the enolate and thus the stereochemical outcome of the reaction.[5]
Q4: How does the choice of base affect the diastereoselectivity of the alkylation?
The diastereoselectivity of the alkylation step is critically dependent on the formation of a planar enolate, where one face is sterically shielded by the isopropyl group of the valine-derived auxiliary.[1] The choice of base can influence the aggregation state and the counterion of the enolate, which in turn can affect the stereochemical outcome. While high diastereoselectivity is generally observed with n-BuLi, it is crucial to empirically determine the optimal base for a specific substrate and electrophile combination to maximize the diastereomeric excess (d.e.).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield of the alkylated product | Incomplete deprotonation: The base may not be strong enough, or the reaction time/temperature may be insufficient. | * Consider using a stronger base (e.g., t-BuLi instead of LDA).* Increase the reaction time for the deprotonation step.* Ensure accurate titration of the organolithium base to use the correct stoichiometry. |
| Decomposition of the base: Organolithium reagents are sensitive to air and moisture. | * Use freshly titrated solutions of organolithium bases.* Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (argon or nitrogen). | |
| Side reaction with the electrophile: The base may be too nucleophilic and react directly with the electrophile. | * Use a more sterically hindered, non-nucleophilic base like LDA or LiHMDS. | |
| Low diastereoselectivity (low d.e.) | Non-optimal reaction temperature: The temperature during deprotonation or alkylation can significantly impact stereoselectivity.[6] | * Perform the deprotonation and alkylation at a lower temperature (e.g., -78 °C).* Carefully control the temperature during the addition of the electrophile. |
| Incorrect base choice: The aggregation state of the enolate, influenced by the base and its counterion, affects the facial selectivity. | * Screen different bases (e.g., n-BuLi, LDA, LiHMDS, KHMDS) to find the optimal one for your specific substrate.* Consider the effect of the cation (Li+, Na+, K+); potassium enolates are often more reactive. | |
| Presence of impurities: Water or other protic impurities can quench the enolate and interfere with the stereoselective alkylation. | * Ensure all solvents and reagents are anhydrous.* Purify the Schöllkopf auxiliary and the electrophile before use. | |
| Formation of multiple byproducts | Over-alkylation: If the product is deprotonated by the excess base and reacts further with the electrophile. | * Use a stoichiometric amount of the base.* Add the electrophile slowly at low temperature. |
| Reaction with the solvent: Strong bases like n-BuLi can react with ethereal solvents like THF, especially at higher temperatures. | * Maintain a low reaction temperature (-78 °C).* Consider using a less reactive solvent if compatible with the reaction. |
Data Presentation
The following table summarizes the commonly used bases for the deprotonation of the Schöllkopf auxiliary and their general characteristics. Quantitative data for direct comparison on the standard Schöllkopf auxiliary is limited in the literature; therefore, some information is inferred from general principles and behavior in similar systems.
| Base | Abbreviation | pKa of Conjugate Acid | Typical Solvent | Typical Temperature (°C) | Key Characteristics & Considerations |
| n-Butyllithium | n-BuLi | ~50 | THF, Diethyl ether | -78 | Standard Base. Pyrophoric, highly reactive. Can act as a nucleophile. |
| Lithium Diisopropylamide | LDA | ~36 | THF | -78 | Strong, non-nucleophilic, sterically hindered base. Good for generating kinetic enolates. Less basic than n-BuLi.[2][7] |
| tert-Butyllithium | t-BuLi | ~53 | Pentane, Hexane | -78 | Very strong, sterically hindered base. Pyrophoric. May lead to side reactions due to high reactivity. |
| Lithium Hexamethyldisilazide | LiHMDS | ~26 | THF, Toluene | -78 to 0 | Strong, non-nucleophilic, bulky base. Less basic than LDA. |
| Sodium Hexamethyldisilazide | NaHMDS | ~26 | THF, Toluene | -78 to 25 | Commercially available as a solid. Soluble in aromatic solvents.[3] |
| Potassium Hexamethyldisilazide | KHMDS | ~26 | THF, Toluene | -78 to 25 | More reactive than LiHMDS and NaHMDS due to the larger, "softer" potassium cation. |
Experimental Protocols
Protocol 1: General Procedure for Deprotonation with n-Butyllithium (Standard Method)
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum, add a solution of the Schöllkopf auxiliary (1.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-BuLi (1.1 eq., titrated) in hexanes dropwise via syringe, maintaining the internal temperature below -70 °C.
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Stir the resulting solution at -78 °C for 30-60 minutes. The formation of a yellow to orange color indicates the generation of the anion.
-
Slowly add a solution of the electrophile (1.0-1.2 eq.) in anhydrous THF dropwise, again maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours or until the reaction is complete (monitored by TLC).
-
Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature and perform a standard aqueous workup.
Protocol 2: Deprotonation with Lithium Diisopropylamide (LDA)
-
In situ preparation of LDA:
-
To a flame-dried flask, add anhydrous THF and diisopropylamine (1.1 eq.).
-
Cool the solution to -78 °C.
-
Slowly add n-BuLi (1.1 eq.) and stir for 15-30 minutes at 0 °C, then cool back to -78 °C.
-
-
Deprotonation and Alkylation:
-
To the freshly prepared LDA solution at -78 °C, slowly add a solution of the Schöllkopf auxiliary (1.0 eq.) in anhydrous THF.
-
Follow steps 4-8 from Protocol 1.
-
Protocol 3: Deprotonation with Potassium Hexamethyldisilazide (KHMDS)
-
To a flame-dried flask, add a solution of the Schöllkopf auxiliary (1.0 eq.) in anhydrous THF.
-
Cool the solution to -78 °C.
-
Add a solution of KHMDS in THF or toluene (1.1 eq.) dropwise. Alternatively, solid KHMDS can be added in portions under a strong stream of inert gas.
-
Follow steps 4-8 from Protocol 1.
Mandatory Visualizations
Caption: General workflow for the deprotonation and alkylation of the Schöllkopf auxiliary.
Caption: Decision logic for selecting an alternative base for the Schöllkopf auxiliary.
References
- 1. Schöllkopf method - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Sodium bis(trimethylsilyl)amide - Wikipedia [en.wikipedia.org]
- 4. Sodium Bis(trimethylsilyl)amide [NaHMDS] [commonorganicchemistry.com]
- 5. Infrared multiple-photon dissociation spectroscopy of cationized glycine: effects of alkali metal cation size on gas-phase conformation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. organicchemistrydata.org [organicchemistrydata.org]
Technical Support Center: Column Chromatography Purification of Schöllkopf Intermediates
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the column chromatography purification of Schöllkopf intermediates.
Troubleshooting Guide
Encountering issues during the purification of Schöllkopf intermediates is common. This guide addresses specific problems in a question-and-answer format to help you navigate these challenges effectively.
Problem: The desired product (bis-lactim ether) is not eluting from the column.
Probable Cause:
-
Incorrect Solvent System: The eluent is not polar enough to move the compound down the column.
-
Compound Decomposition: The slightly acidic nature of standard silica gel may be causing the hydrolysis of the bis-lactim ether, leading to highly polar byproducts that bind strongly to the silica.[1]
-
Sample Overloading: Too much crude material was loaded onto the column, causing broad bands that are difficult to elute.
Solution:
-
Adjust the Solvent System: Gradually increase the polarity of your eluent. For example, if you are using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate.[2] A common starting point for Schöllkopf intermediates is a non-polar system like ether/pentane (1:4) or diethyl ether/petroleum ether (1:5).[3]
-
Test for Compound Stability: Before running a column, perform a 2D TLC. Spot your compound on a TLC plate, run it in a suitable solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If the spot deviates from the diagonal, it indicates decomposition on the silica.
-
Use a Deactivated Stationary Phase: If decomposition is suspected, consider using silica gel that has been deactivated with a base. This can be done by preparing a slurry of the silica gel in the eluent containing 1-3% triethylamine.[1] Alternatively, neutral alumina can be used as the stationary phase.
-
Reduce the Sample Load: Ensure you are not overloading the column. A general rule of thumb is to use 20-50 times the weight of adsorbent to the sample weight.[4]
Problem: Poor separation between the desired product and impurities.
Probable Cause:
-
Inappropriate Solvent System: The chosen eluent does not provide sufficient resolution between the product and impurities like mono-methylated intermediates or unreacted diketopiperazine.[5]
-
Column Channeling: The column was not packed properly, leading to uneven solvent flow and poor separation.
-
Co-elution of Diastereomers: If the reaction produced diastereomers, they may be difficult to separate under standard conditions.
Solution:
-
Optimize the Solvent System with TLC: Before running the column, test various solvent systems using TLC to find the one that gives the best separation between your desired spot and impurities. Aim for an Rf value of 0.25-0.35 for the desired compound.[6]
-
Repack the Column: Ensure the column is packed uniformly without any air bubbles or cracks. A well-packed column is crucial for good separation.[4]
-
Consider Alternative Chromatography Techniques: For difficult diastereomer separations, techniques like supercritical fluid chromatography (SFC) or using a different stationary phase (e.g., C18 for reversed-phase) might be more effective.[7][8]
Problem: The purified product shows signs of hydrolysis (e.g., by NMR).
Probable Cause:
-
Acid-Catalyzed Hydrolysis on Silica: The inherent acidity of silica gel can cleave the bis-lactim ether.
-
Extended Exposure to Protic Solvents: Leaving the compound in protic solvents (like methanol if used as part of the eluent) for extended periods can lead to degradation.
Solution:
-
Minimize Contact Time: Run the column as quickly as is reasonably possible (flash chromatography) to reduce the time the compound spends on the silica gel.
-
Use Deactivated Silica or Alumina: As mentioned previously, using a deactivated stationary phase can prevent hydrolysis.
-
Avoid Protic Solvents if Possible: Stick to aprotic solvent systems like hexane/ethyl acetate or ether/pentane. If a more polar solvent is needed, consider dichloromethane/acetone.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of Schöllkopf intermediates?
A good starting point is a relatively non-polar solvent system. Based on literature, a mixture of ether and pentane (e.g., 1:4 v/v) or diethyl ether and petroleum ether (e.g., 1:5 v/v) has been shown to be effective for the purification of the valine-glycine derived bis-lactim ether.[3] It is always recommended to first determine the optimal solvent system using TLC.
Q2: How can I visualize the Schöllkopf intermediate on a TLC plate?
Schöllkopf intermediates, being pyrazine derivatives, can often be visualized using a UV lamp (254 nm) if they are sufficiently conjugated or have aromatic substituents.[9] For non-UV active intermediates, general stains can be used. A p-anisaldehyde stain followed by gentle heating is a good multipurpose visualization method sensitive to many functional groups.[10] Iodine vapor is another simple and often effective method for visualizing organic compounds.[10]
Q3: What are the common impurities I should be trying to separate?
The primary impurities in a Schöllkopf synthesis are typically:
-
Unreacted 2,5-Diketopiperazine: The starting material for the bis-O-methylation.
-
Mono-methylated Intermediates: These are byproducts where only one of the lactim ethers has been formed.[5]
-
Diastereomers: If the alkylation step is not perfectly stereoselective, you may have a mixture of diastereomers.
Q4: Can I use reversed-phase chromatography for purification?
Yes, reversed-phase chromatography using a C18-bonded silica column is a viable alternative, especially if the compound is unstable on normal-phase silica or if you are having trouble separating polar impurities.[7] In reversed-phase, the mobile phase is more polar than the stationary phase, and elution is typically carried out with mixtures of water and organic solvents like acetonitrile or methanol.
Q5: My compound is an oil. How should I load it onto the column?
If your crude product is an oil, you can dissolve it in a minimal amount of a solvent that is as non-polar as possible but still fully dissolves your sample. Dichloromethane is often a good choice. Alternatively, you can use the "dry loading" method. Dissolve your oily product in a suitable solvent, add a small amount of silica gel to the solution, and then remove the solvent under reduced pressure to obtain a free-flowing powder. This powder can then be carefully added to the top of the packed column.
Data Presentation
| Parameter | Typical Value/Range | Reference/Notes |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard for normal-phase chromatography. |
| Neutral Alumina | Alternative for acid-sensitive compounds. | |
| Deactivated Silica Gel | Add 1-3% triethylamine to the eluent.[1] | |
| Mobile Phase (Eluent) | Ether/Pentane (1:4) | Specific for (R)-2-isopropyl-3,6-dimethoxy-2,5-dihydropyrazine. |
| Diethyl ether/Petroleum ether (1:5) | Effective for bis-lactim ethers.[3] | |
| Hexane/Ethyl Acetate | A common versatile solvent system.[2] | |
| Desired Compound Rf | 0.25 - 0.35 | Optimal range for good separation in column chromatography.[6] |
| Adsorbent to Sample Ratio | 20:1 to 50:1 (by weight) | Higher ratios are used for more difficult separations.[4] |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) Analysis
-
Plate Preparation: Use a pencil to lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.
-
Sample Application: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the origin line.
-
Development: Place the TLC plate in a developing chamber containing the chosen eluent. Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend the plate.
-
Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots using a UV lamp and/or an appropriate stain (e.g., p-anisaldehyde or iodine vapor).[9][10]
-
Analysis: Calculate the Rf value for each spot to determine the optimal solvent system for column chromatography.
Protocol 2: Flash Column Chromatography Purification
-
Column Preparation: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
Packing the Column: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Drain the excess solvent until it is level with the top of the silica bed. Add a thin protective layer of sand on top.
-
Sample Loading:
-
Liquid Loading: Dissolve the crude Schöllkopf intermediate in a minimal amount of the eluent or a slightly more polar solvent. Carefully add the solution to the top of the column using a pipette.
-
Dry Loading: Dissolve the crude product in a volatile solvent, add silica gel (approximately 2-3 times the weight of the crude product), and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution: Carefully add the eluent to the column and apply pressure (using a pump or inert gas) to achieve a steady flow. Collect fractions in test tubes or vials.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Schöllkopf intermediate.
Mandatory Visualization
Caption: Workflow of Schöllkopf amino acid synthesis and purification.
Caption: Troubleshooting logic for column chromatography issues.
References
- 1. Chromatography [chem.rochester.edu]
- 2. chem.rochester.edu [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. web.uvic.ca [web.uvic.ca]
- 5. ora.ox.ac.uk [ora.ox.ac.uk]
- 6. m.youtube.com [m.youtube.com]
- 7. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. faculty.fiu.edu [faculty.fiu.edu]
Validation & Comparative
A Comparative Guide to Determining Enanimteric Excess for Schöllkopf Products
The Schöllkopf bis-lactim ether method stands as a cornerstone in the asymmetric synthesis of α-amino acids, prized for its ability to yield products with high enantiomeric purity.[1][2][3] The accurate determination of the enantiomeric excess (ee) of these amino acid products is paramount for researchers in drug development and various scientific fields, as the biological activity of enantiomers can differ significantly.[4] This guide provides an objective comparison of the primary analytical techniques used for this purpose, supported by experimental data and detailed protocols.
The principal methods for determining the enantiomeric excess of the amino acid products derived from the Schöllkopf synthesis include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).[4] Each technique offers distinct advantages and is suited for different analytical requirements.
Comparison of Analytical Methods
The choice of method for determining the enantiomeric excess of Schöllkopf products depends on factors such as the required sensitivity, the complexity of the sample matrix, available instrumentation, and whether the amino acid is derivatized.[5]
| Method | Principle | Typical Resolution (Rs) | Limit of Detection (LOD) | Analysis Time | Advantages | Limitations |
| Chiral HPLC (Direct) | Separation of enantiomers on a Chiral Stationary Phase (CSP).[4][6] | > 1.5 (baseline)[7] | ~10 µg/L[8] | < 25 min[7] | Direct analysis of underivatized amino acids, high resolution, well-established.[4][9] | Chiral columns can be expensive.[4] |
| Chiral HPLC (Indirect) | Derivatization with a Chiral Derivatizing Agent (CDA) to form diastereomers, separated on an achiral column.[5][6] | > 1.5 (baseline)[5] | Can be very high with fluorescent CDAs.[5] | ~30 min (plus derivatization time)[5] | High sensitivity, use of standard achiral columns.[5] | Derivatization adds a step and potential for impurities or racemization.[10] |
| NMR Spectroscopy (with CSAs) | A Chiral Solvating Agent (CSA) forms transient diastereomeric complexes, causing separate signals for enantiomers.[11][12] | N/A (Signal Separation, Δδ) | ~1 mg of sample[13] | Rapid | Non-destructive, no derivatization required, rapid analysis.[11][14] | Lower sensitivity, requires higher sample concentration.[13] |
| NMR Spectroscopy (with CDAs) | Derivatization with a CDA forms stable diastereomers with distinct NMR spectra.[11] | N/A (Signal Separation, Δδ) | Dependent on derivatization | Variable (plus derivatization time) | Can provide large chemical shift differences.[14] | Derivatization is required, potential for kinetic resolution issues.[15] |
| GC-MS | Separation of volatile amino acid derivatives on a chiral capillary column.[4] | High | High sensitivity.[4] | Variable | High sensitivity and resolution. | Requires derivatization to increase volatility, sample must be thermally stable.[16] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. Chiral HPLC: Direct Separation of Underivatized Amino Acids
This protocol is based on the use of a macrocyclic glycopeptide chiral stationary phase, such as an Astec® CHIROBIOTIC® T column, which is effective for resolving underivatized amino acids.[5][10]
-
Column: Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm.[5]
-
Mobile Phase: A common mobile phase is a mixture of water, methanol, and formic acid. A typical starting composition is 80:20 (v/v) methanol:water with 0.1% formic acid. The concentration of the organic modifier can be adjusted to optimize the separation.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV at 220 nm.[7]
-
Sample Preparation: Dissolve the amino acid sample in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL.[4]
-
Quantification: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers (AreaL and AreaD) using the formula: ee (%) = [(AreaL - AreaD) / (AreaL + AreaD)] x 100.[4]
2. Chiral HPLC: Indirect Separation via Derivatization with Marfey's Reagent
This method involves derivatizing the amino acid with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA or Marfey's Reagent) to form diastereomers that can be separated on a standard reversed-phase column.[5]
-
Derivatization Procedure:
-
Dissolve approximately 50 nmol of the amino acid sample in 100 µL of 1 M sodium bicarbonate.
-
Add 200 µL of a 1% (w/v) solution of FDAA in acetone.
-
Incubate the mixture at 40 °C for 1 hour in the dark.
-
Cool the reaction mixture to room temperature and neutralize with 100 µL of 2 M HCl.
-
Evaporate the acetone and dilute the sample with the mobile phase for HPLC analysis.[5]
-
-
HPLC Conditions:
3. NMR Spectroscopy with a Chiral Solvating Agent
This protocol describes the use of a chiral solvating agent to induce chemical shift non-equivalence between enantiomers.
-
Sample Preparation:
-
In a small vial, dissolve approximately 1.2 equivalents of a chiral solvating agent (e.g., (R)-BINOL) and 1.2 equivalents of 2-formylphenylboronic acid (2-FPBA) in 0.6 mL of a deuterated solvent (e.g., CDCl3).
-
Add 1.0 equivalent of the amino acid sample (e.g., amino acid methyl ester, ~5 mg) to the vial.
-
Gently swirl to ensure complete dissolution and complex formation.
-
-
NMR Analysis:
-
Acquire a ¹H NMR spectrum.
-
The two enantiomers will form diastereomeric complexes with the chiral solvating agent, leading to separate, well-resolved signals for a specific proton (e.g., the α-proton).
-
The enantiomeric excess is determined by the integration ratio of these distinct signals.[17]
-
Visualizing the Workflow
The following diagram illustrates the general workflow for determining the enantiomeric excess of a Schöllkopf product.
Caption: Workflow for the determination of enantiomeric excess of Schöllkopf products.
The following diagram illustrates the logical relationship in direct vs. indirect chiral separation methods.
Caption: Direct vs. Indirect methods for chiral separation.
References
- 1. biosynth.com [biosynth.com]
- 2. Schöllkopf Bis-Lactim Amino Acid Synthesis [drugfuture.com]
- 3. Schöllkopf method - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. phenomenex.com [phenomenex.com]
- 8. researchgate.net [researchgate.net]
- 9. Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. esports.bluefield.edu - Advanced Spectroscopy For Enantiomeric Excess Determination [esports.bluefield.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
- 16. Determination of enantiomeric excess [ch.ic.ac.uk]
- 17. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Diastereomeric Ratio Analysis of Schöllkopf Adducts via NMR Spectroscopy
For researchers engaged in asymmetric synthesis, particularly those utilizing the Schöllkopf method for the preparation of non-proteinogenic α-amino acids, the accurate determination of diastereomeric ratios (d.r.) is a critical step in evaluating the stereoselectivity of the reaction. Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive technique for this purpose. This guide provides a comprehensive comparison of NMR spectroscopy with High-Performance Liquid Chromatography (HPLC) for the analysis of Schöllkopf adducts, complete with experimental data and detailed protocols.
The Schöllkopf method relies on a chiral auxiliary, typically derived from valine, to direct the stereoselective alkylation of a glycine-derived bis-lactim ether. This reaction produces a mixture of diastereomers, and the ratio between them directly reflects the enantiomeric excess of the final amino acid product after hydrolysis.
Comparison of Analytical Methods: NMR vs. HPLC
Both NMR spectroscopy and HPLC are routinely employed for determining the diastereomeric ratio of Schöllkopf adducts. The choice of method often depends on factors such as sample availability, required precision, and the presence of impurities.
| Feature | ¹H NMR Spectroscopy | Chiral HPLC |
| Principle | Exploits the different chemical environments of protons in diastereomers, leading to distinct and quantifiable signals. | Separates diastereomers based on their differential interaction with a chiral stationary phase. |
| Sample Prep. | Simple dissolution in a deuterated solvent. | More involved; requires finding suitable mobile and stationary phases. |
| Analysis Time | Rapid (typically 5-15 minutes per sample). | Can be longer, depending on the separation method. |
| Sample Req. | Typically 5-10 mg. | Can be more sensitive, requiring less material. |
| Data Output | Provides structural information and ratio from signal integration. | Provides retention times and peak areas for ratio calculation. |
| Resolution | May be challenging for diastereomers with very similar structures or in complex mixtures with overlapping signals. | Generally offers higher resolution for closely related diastereomers. |
| Quantitation | Highly accurate with proper experimental setup (e.g., adequate relaxation delay). | Highly accurate, relies on the response factor of the detector for both diastereomers being identical. |
| Cost | High initial instrument cost, but low cost per sample. | Moderate instrument cost, with ongoing costs for columns and solvents. |
Diastereomeric Ratio Determination by ¹H NMR Spectroscopy
The fundamental principle behind using ¹H NMR to determine diastereomeric ratios lies in the fact that diastereomers, being chemically distinct species, will have at least some of their corresponding protons in slightly different electronic environments. This results in different chemical shifts (δ) and/or coupling constants (J) for these protons in the NMR spectrum. By identifying a pair of well-resolved signals, one for each diastereomer, the ratio can be determined by integrating these signals.
For a typical Schöllkopf adduct, the protons on the newly formed stereocenter and adjacent to it are often the most diagnostic.
Experimental Example: Alkylation of (S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine
Let's consider the benzylation of the Schöllkopf auxiliary, (S)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine, to form the corresponding diastereomeric adducts, (3S,6R)- and (3S,6S)-3-isopropyl-6-benzyl-2,5-dimethoxypyrazine.
Table 1: Representative ¹H NMR Data for Diastereomeric Schöllkopf Adducts (400 MHz, CDCl₃)
| Proton | Major Diastereomer (3S,6R) | Minor Diastereomer (3S,6S) |
| H-6 | δ 4.25 (t, J = 3.5 Hz) | δ 4.15 (t, J = 3.5 Hz) |
| H-3 | δ 3.80 (dd, J = 3.5, 3.0 Hz) | δ 3.75 (dd, J = 3.5, 3.0 Hz) |
| OCH₃ | δ 3.70 (s), 3.65 (s) | δ 3.68 (s), 3.63 (s) |
| CH₂Ph | δ 3.20 (d, J = 5.0 Hz) | δ 3.15 (d, J = 5.0 Hz) |
| CH(CH₃)₂ | δ 2.25 (m) | δ 2.30 (m) |
| CH(CH₃)₂ | δ 1.05 (d, J = 7.0 Hz), 0.65 (d, J = 7.0 Hz) | δ 1.08 (d, J = 7.0 Hz), 0.70 (d, J = 7.0 Hz) |
| Diastereomeric Ratio | 95 | 5 |
Note: The chemical shifts and coupling constants are representative and may vary slightly depending on the specific reaction conditions and NMR instrument.
In this example, the signals for the H-6 proton of the two diastereomers are well-resolved and can be used for integration to determine the diastereomeric ratio.
Experimental Protocols
¹H NMR Spectroscopy Protocol
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the crude Schöllkopf adduct mixture.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
-
Ensure the solvent does not contain peaks that overlap with the signals of interest.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Crucially, set a relaxation delay (d1) of at least 5 times the longest T₁ of the protons being integrated to ensure accurate quantification. A typical d1 of 10-30 seconds is recommended.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired FID.
-
Phase the spectrum and perform a baseline correction.
-
Identify a pair of well-resolved signals corresponding to the two diastereomers.
-
Integrate these signals and normalize one to a value of 1.00. The integral of the other signal will give the ratio of the two diastereomers.
-
The diastereomeric ratio (d.r.) is calculated as the ratio of the two integrals.
-
Chiral HPLC Protocol
-
Sample Preparation:
-
Prepare a stock solution of the Schöllkopf adduct mixture in a suitable solvent (e.g., acetonitrile or a mixture of hexane and isopropanol) at a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: A chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H).
-
Mobile Phase: A mixture of n-hexane and isopropanol is commonly used. The exact ratio needs to be optimized to achieve baseline separation of the diastereomers. A typical starting point is 90:10 (v/v) n-hexane:isopropanol.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the adducts show strong absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify the peaks corresponding to the two diastereomers based on their retention times.
-
Integrate the peak areas for each diastereomer.
-
The diastereomeric ratio is the ratio of the peak areas.
-
Table 2: Representative Chiral HPLC Data for Diastereomeric Schöllkopf Adducts
| Diastereomer | Retention Time (min) | Peak Area (%) |
| Major (3S,6R) | 12.5 | 95.2 |
| Minor (3S,6S) | 14.8 | 4.8 |
| Diastereomeric Ratio | 95.2 : 4.8 |
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow for NMR-based diastereomeric ratio analysis and the logical relationship in the Schöllkopf synthesis.
A Comparative Guide to Schöllkopf's and Evans' Chiral Auxiliaries in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic implementation of chiral auxiliaries is a cornerstone of modern asymmetric synthesis, enabling the precise construction of stereochemically defined molecules that are fundamental to drug discovery and development. Among the most reliable and widely adopted methods are those employing Schöllkopf's bis-lactim ethers and Evans' oxazolidinones. This guide provides an objective comparison of these two preeminent auxiliary systems, supported by experimental data, detailed methodologies, and mechanistic illustrations to inform the selection of the optimal chiral director for a given synthetic challenge.
At a Glance: Key Differences and Applications
| Feature | Schöllkopf's Auxiliary | Evans' Auxiliary |
| Structure | Chiral bis-lactim ether derived from an amino acid (e.g., L-valine) and glycine. | Chiral oxazolidinone derived from an amino alcohol (e.g., L-valinol). |
| Primary Application | Asymmetric synthesis of α-amino acids, particularly non-proteinogenic ones.[1][2] | Broad applicability in asymmetric synthesis, including alkylations, aldol reactions, acylations, and conjugate additions.[3] |
| Stereocontrol Element | Steric hindrance from the bulky substituent of the chiral amino acid (e.g., isopropyl group of valine).[2] | Steric hindrance from the substituent at the C4 position of the oxazolidinone ring, which directs the conformation of the enolate. |
| Typical Substrate | Glycine or alanine enolate equivalent within the bis-lactim ether framework. | N-acylated oxazolidinone, allowing for the synthesis of a wide range of chiral carboxylic acid derivatives. |
| Cleavage Conditions | Mild acidic hydrolysis.[1] | Various methods including hydrolysis (LiOH/H₂O₂), reduction (LiBH₄), or conversion to other functional groups. |
| Recoverability | The chiral amino acid (e.g., valine methyl ester) can be recovered.[2] | The chiral amino alcohol can be recovered. |
Performance in Asymmetric Alkylation: A Comparative Analysis
Asymmetric alkylation is a fundamental C-C bond-forming reaction where both auxiliaries have demonstrated exceptional efficacy. While a direct head-to-head comparison for the synthesis of the exact same molecule under identical conditions is scarce in the literature, we can compare their performance in analogous transformations.
A common application is the introduction of an alkyl or benzyl group to create a new stereocenter. Below is a summary of representative experimental data for the benzylation of the respective auxiliary systems.
| Auxiliary System | Electrophile | Yield | Diastereoselectivity (d.r. or d.e.) | Final Product e.e. | Reference |
| Schöllkopf's Auxiliary (Valine-derived) | Benzyl Bromide | Not explicitly stated for simple benzylation, but alkylations generally yield >95% d.e. | >95% d.e. (typical)[1] | >95% e.e. (after hydrolysis)[2] | [1][2] |
| Evans' Auxiliary (4S-isopropyl-2-oxazolidinone) | Benzyl Bromide | Not explicitly stated, but similar alkylations are high-yielding. | 90:10 to >99:1 d.r. | Not explicitly stated, but high d.r. leads to high e.e. | [4] |
| Evans' Auxiliary ((R)-4-benzyl-2-oxazolidinone) | Benzyl Bromide | High | >99:1 d.r. | Not explicitly stated, but high d.r. leads to high e.e. | [5] |
Note: d.e. = diastereomeric excess; d.r. = diastereomeric ratio; e.e. = enantiomeric excess.
Mechanistic Overview and Stereochemical Models
The high degree of stereocontrol exerted by both auxiliaries stems from the generation of a rigid, conformationally biased enolate intermediate, which directs the approach of the electrophile to one of its two diastereotopic faces.
Schöllkopf's Auxiliary: The Bis-Lactim Ether Model
The Schöllkopf method involves the deprotonation of the prochiral center of the glycine unit within the bis-lactim ether. The resulting planar enolate is effectively shielded on one face by the bulky substituent (e.g., an isopropyl group from valine) of the chiral directing group. This steric hindrance forces the incoming electrophile to approach from the opposite, less hindered face, leading to the formation of the trans product with high diastereoselectivity.[1][2]
Evans' Auxiliary: The Oxazolidinone Model
In the Evans' system, the N-acyloxazolidinone is deprotonated to form a Z-enolate, which is stabilized by chelation with the lithium counterion. The substituent at the C4 position of the oxazolidinone ring sterically blocks one face of this enolate. Consequently, the electrophile preferentially adds to the less hindered face, resulting in a high degree of asymmetric induction.
Experimental Protocols
Representative Protocol for Asymmetric Benzylation using Schöllkopf's Auxiliary
This protocol is a generalized procedure based on established methods.
1. Enolate Formation:
-
To a solution of the Schöllkopf bis-lactim ether (1.0 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), add n-butyllithium (n-BuLi) (1.05 eq.) dropwise.
-
Stir the resulting solution at -78 °C for 30 minutes.
2. Alkylation:
-
To the cooled enolate solution, add benzyl bromide (1.1 eq.) dropwise.
-
Stir the reaction mixture at -78 °C for 2-4 hours, then allow it to warm slowly to room temperature overnight.
3. Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
4. Auxiliary Cleavage:
-
Hydrolyze the purified product with dilute hydrochloric acid (e.g., 0.1 M HCl) to yield the desired (R)-α-benzylphenylalanine methyl ester and the valine methyl ester, which can be separated chromatographically.
Representative Protocol for Asymmetric Benzylation using an Evans' Auxiliary
This protocol details the alkylation of N-propionyl-(R)-4-benzyl-2-oxazolidinone with benzyl bromide.[5]
1. Enolate Formation:
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve the N-propionyl oxazolidinone (1.0 eq.) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of sodium hexamethyldisilazide (NaHMDS) or lithium diisopropylamide (LDA) (1.1 eq.) dropwise.
-
Stir the mixture at -78 °C for 30 minutes to form the enolate.[5]
2. Alkylation:
-
Add benzyl bromide (1.2 eq.) dropwise to the enolate solution at -78 °C.
-
Stir the reaction at -78 °C for 2-4 hours.[5]
3. Work-up and Purification:
-
Quench the reaction at -78 °C with a saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.[5]
4. Auxiliary Cleavage:
-
The auxiliary can be cleaved, for example, by hydrolysis with lithium hydroxide and hydrogen peroxide in a THF/water mixture to yield the corresponding carboxylic acid.
Experimental Workflow
The general workflow for utilizing a chiral auxiliary in asymmetric synthesis is a multi-step process that is broadly similar for both Schöllkopf's and Evans' auxiliaries.
References
A Comparative Guide to Asymmetric Amino Acid Synthesis: The Schöllkopf Method vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
The synthesis of enantiomerically pure α-amino acids is a cornerstone of modern organic chemistry, with profound implications for drug discovery, peptide synthesis, and materials science. Over the years, a multitude of methods have been developed to achieve this goal, each with its own set of advantages and limitations. This guide provides an in-depth comparison of the Schöllkopf bis-lactim ether method with two other prominent strategies for asymmetric amino acid synthesis: the asymmetric Strecker synthesis and catalytic asymmetric hydrogenation. We will delve into their mechanisms, substrate scope, and performance, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
The Schöllkopf Bis-Lactim Ether Method
Developed by Ulrich Schöllkopf in 1981, this method relies on a chiral auxiliary approach to achieve high enantioselectivity.[1] The core of the strategy involves the use of a bis-lactim ether derived from a chiral amino acid, typically valine, and glycine.[1]
Mechanism: The synthesis begins with the formation of a 2,5-diketopiperazine from glycine and (R)- or (S)-valine.[1] This cyclic dipeptide is then converted to the corresponding bis-lactim ether. Deprotonation of the glycine unit with a strong base, such as n-butyllithium, creates a prochiral enolate. The steric bulk of the isopropyl group from the valine auxiliary effectively shields one face of the enolate, directing the subsequent alkylation to the opposite face with high diastereoselectivity.[1] Finally, acidic hydrolysis cleaves the alkylated bis-lactim ether to yield the desired α-amino acid methyl ester and the chiral auxiliary, which can be recovered.[1]
Performance: The Schöllkopf method is renowned for its consistently high enantioselectivity, generally achieving enantiomeric excesses (e.e.) of over 95%.[1] It is a versatile method applicable to the synthesis of a wide variety of proteinogenic and non-proteinogenic amino acids, as the alkylating agent can be varied extensively.[1]
Limitations: A primary drawback of the Schöllkopf method is its limited atom economy, as it employs a stoichiometric amount of the chiral auxiliary.[1] This makes it less suitable for large-scale industrial applications and is primarily utilized in laboratory settings for the synthesis of exotic or complex amino acids.[1]
Asymmetric Strecker Synthesis
The Strecker synthesis, first reported in 1850, is a classic method for producing racemic α-amino acids from an aldehyde, ammonia, and cyanide.[2] Modern variations have rendered this reaction asymmetric through the use of chiral auxiliaries or chiral catalysts.
Mechanism: The asymmetric Strecker reaction typically involves the reaction of an aldehyde or ketone with a chiral amine to form a chiral imine. Nucleophilic addition of cyanide to this imine, often catalyzed by a Lewis acid, proceeds with facial selectivity dictated by the chiral auxiliary. Subsequent hydrolysis of the resulting α-aminonitrile yields the desired α-amino acid. Alternatively, a chiral catalyst can be used to control the enantioselectivity of the cyanide addition to a prochiral imine.
Performance: The asymmetric Strecker synthesis can provide high yields and enantioselectivities, often exceeding 90% e.e.[3] The use of recoverable chiral auxiliaries or catalytic amounts of a chiral catalyst improves the overall efficiency compared to stoichiometric approaches. The substrate scope is broad, accommodating a variety of aldehydes and ketones.
Limitations: The use of highly toxic cyanide reagents is a significant safety concern. Furthermore, the development of effective chiral catalysts with broad substrate scope is an ongoing area of research.
Catalytic Asymmetric Hydrogenation
Catalytic asymmetric hydrogenation is a powerful and widely used industrial method for the synthesis of enantiomerically enriched compounds, including α-amino acids. This approach typically involves the hydrogenation of a prochiral enamide or a related unsaturated precursor in the presence of a chiral transition metal catalyst.
Mechanism: The mechanism of catalytic asymmetric hydrogenation is complex and depends on the specific catalyst and substrate. Generally, the substrate coordinates to the chiral metal complex, and hydrogen is delivered to one face of the double bond, directed by the chiral ligands. The development of chiral phosphine ligands, such as DuPhos and DIPAMP, has been instrumental in achieving high enantioselectivity. The pioneering work of William S. Knowles in this area, which led to the first industrial synthesis of L-DOPA, was recognized with the Nobel Prize in Chemistry in 2001.[4]
Performance: This method is capable of achieving excellent enantioselectivities (often >95% e.e.) and high turnover numbers, making it highly suitable for large-scale production.[4] The synthesis of L-DOPA via asymmetric hydrogenation with a Rh-DIPAMP catalyst, for instance, proceeds with 95% e.e.[4]
Limitations: The synthesis of the chiral ligands and catalysts can be complex and expensive. The substrate scope can be limited, as the catalyst performance is often highly dependent on the substrate structure.
Data Presentation: A Comparative Overview
The following tables provide a summary of representative quantitative data for the Schöllkopf method, asymmetric Strecker synthesis, and catalytic asymmetric hydrogenation for the synthesis of select amino acids.
Table 1: Asymmetric Synthesis of Phenylalanine Derivatives
| Method | Electrophile/Substrate | Chiral Auxiliary/Catalyst | Yield (%) | e.e. (%) | Reference |
| Schöllkopf | Benzyl bromide | (S)-Valine-derived bis-lactim ether | Good | >95 | [1] |
| Strecker | Benzaldehyde | (R)-Phenylglycinol | 71-99 | 93-99 | [1] |
| Hydrogenation | Methyl (Z)-α-acetamidocinnamate | Rh-(R,R)-DuPhos | >99 | >99 | [5] |
Table 2: Asymmetric Synthesis of Alanine Derivatives
| Method | Electrophile/Substrate | Chiral Auxiliary/Catalyst | Yield (%) | e.e. (%) | Reference |
| Schöllkopf | Methyl iodide | (S)-Valine-derived bis-lactim ether | Good | >95 | [1] |
| Strecker | Acetaldehyde | (S)-α-Phenylethylamine | - | - | [2] |
| Hydrogenation | Methyl α-acetamidoacrylate | Rh-(R,R)-DuPhos | >99 | >99 | [5] |
Table 3: Asymmetric Synthesis of Leucine Derivatives
| Method | Electrophile/Substrate | Chiral Auxiliary/Catalyst | Yield (%) | e.e. (%) | Reference |
| Schöllkopf | Isobutyl bromide | (S)-Valine-derived bis-lactim ether | Good | >95 | [1] |
| Strecker | Isovaleraldehyde | (R)-Phenylglycinol | - | >98 | [6] |
| Hydrogenation | - | - | - | - | - |
Mandatory Visualization
Caption: Reaction mechanism of the Schöllkopf bis-lactim ether method.
Caption: General workflow for asymmetric amino acid synthesis.
Experimental Protocols
Schöllkopf Bis-Lactim Ether Synthesis of (R)-Phenylalanine Methyl Ester
This protocol is a generalized procedure based on literature descriptions.
Step 1: Synthesis of the Bis-Lactim Ether (Schöllkopf's Auxiliary)
-
A mixture of (S)-valine methyl ester and glycine methyl ester is heated to form the cyclic dipeptide, (3S)-3-isopropylpiperazine-2,5-dione.
-
The diketopiperazine is suspended in an anhydrous solvent (e.g., dichloromethane) and treated with a methylating agent, such as trimethyloxonium tetrafluoroborate, at room temperature to yield the bis-lactim ether, (3S)-2,5-dimethoxy-3-isopropyl-3,6-dihydropyrazine. The product is purified by chromatography.
Step 2: Asymmetric Alkylation
-
The bis-lactim ether is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere (e.g., argon).
-
A solution of n-butyllithium in hexanes is added dropwise, and the mixture is stirred for 30 minutes to generate the lithium enolate.
-
Benzyl bromide is then added dropwise, and the reaction is stirred at -78 °C for several hours.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated. The crude product is purified by column chromatography.
Step 3: Hydrolysis
-
The purified alkylated bis-lactim ether is dissolved in a solution of dilute hydrochloric acid (e.g., 0.1 M HCl).
-
The mixture is stirred at room temperature for several hours until the hydrolysis is complete (monitored by TLC).
-
The aqueous solution is washed with an organic solvent to remove the chiral auxiliary.
-
The aqueous layer is then concentrated under reduced pressure to yield the hydrochloride salt of (R)-phenylalanine methyl ester.
Asymmetric Strecker Synthesis of (S)-tert-Leucine using (R)-Phenylglycinol as Chiral Auxiliary
This protocol is a generalized procedure based on literature descriptions.[6]
Step 1: Imine Formation and Cyanide Addition
-
To a solution of (R)-phenylglycinol in methanol is added pivaldehyde. The mixture is stirred at room temperature to form the corresponding chiral imine.
-
The solution is then cooled to 0 °C, and a solution of sodium cyanide in water is added dropwise.
-
The reaction mixture is stirred at room temperature for several hours. The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried and concentrated to give the crude α-aminonitrile. The diastereomers may be separated by crystallization or chromatography.
Step 2: Hydrolysis
-
The purified α-aminonitrile is treated with a strong acid (e.g., 6 M HCl) and heated at reflux for several hours.
-
After cooling to room temperature, the reaction mixture is washed with an organic solvent to remove the chiral auxiliary.
-
The aqueous layer is concentrated under reduced pressure. The resulting solid is then treated with a basic ion-exchange resin or propylene oxide to neutralize the acid and afford (S)-tert-leucine.
Catalytic Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
This protocol is a generalized procedure based on literature descriptions using a Rh-DuPhos catalyst.[5]
Step 1: Catalyst Preparation (in situ)
-
In a glovebox, a Schlenk flask is charged with a rhodium precursor, such as [Rh(COD)₂]BF₄ (1 mol%), and the chiral ligand, (R,R)-Me-DuPhos (1.1 mol%).
-
Anhydrous, degassed methanol is added, and the mixture is stirred at room temperature for 15-30 minutes to form the active catalyst.
Step 2: Asymmetric Hydrogenation
-
A solution of methyl (Z)-α-acetamidocinnamate in anhydrous, degassed methanol is prepared.
-
This solution is transferred to a high-pressure autoclave that has been purged with argon.
-
The catalyst solution is then transferred to the autoclave via cannula.
-
The autoclave is sealed, purged several times with hydrogen gas, and then pressurized to the desired hydrogen pressure (e.g., 1-10 atm).
-
The reaction mixture is stirred at room temperature for the required time (typically a few hours).
-
Upon completion, the autoclave is carefully depressurized, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography to yield methyl (R)-N-acetylphenylalaninate. The enantiomeric excess is determined by chiral HPLC analysis.
Conclusion
The Schöllkopf method, asymmetric Strecker synthesis, and catalytic asymmetric hydrogenation each offer distinct advantages for the synthesis of enantiopure α-amino acids. The Schöllkopf method provides excellent enantioselectivity for a broad range of substrates, making it a valuable tool for laboratory-scale synthesis of unique amino acids. The asymmetric Strecker synthesis offers a versatile approach with the potential for high efficiency, though it requires careful handling of cyanide. Catalytic asymmetric hydrogenation stands out for its industrial applicability, offering high efficiency and enantioselectivity for specific substrates. The choice of method will ultimately depend on the target amino acid, the desired scale of the synthesis, and the available resources and expertise. This guide provides a foundational understanding to aid researchers in making an informed decision for their synthetic endeavors.
References
- 1. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Absolute Configuration of Amino Acids from the Schöllkopf Method
For researchers, scientists, and drug development professionals engaged in the synthesis of chiral amino acids, the validation of their absolute configuration is a critical step to ensure the desired stereochemistry and biological activity. The Schöllkopf method, a well-established technique for the asymmetric synthesis of α-amino acids, consistently yields high enantiomeric purity. This guide provides a comprehensive comparison of analytical techniques to validate the absolute configuration of amino acids synthesized via the Schöllkopf method, supported by experimental data and detailed protocols.
The Schöllkopf Method: A Robust Approach to Asymmetric Amino Acid Synthesis
Developed by Ulrich Schöllkopf in 1981, this method facilitates the synthesis of chiral amino acids through the diastereoselective alkylation of a bis-lactim ether derived from a dipeptide of glycine and a chiral auxiliary, most commonly valine.[1] The steric hindrance imposed by the bulky isopropyl group of valine directs the incoming electrophile to one face of the carbanionic center, leading to a high degree of stereoselectivity, typically achieving an enantiomeric excess (ee) of over 95%.[1] The final step involves acidic hydrolysis to release the newly synthesized chiral amino acid methyl ester.
Comparative Analysis of Validation Methods
The determination of the enantiomeric purity and absolute configuration of the synthesized amino acids is paramount. Several analytical techniques are available, each with its own advantages and limitations.
| Method | Principle | Advantages | Disadvantages | Typical ee Accuracy |
| Chiral High-Performance Liquid Chromatography (HPLC) | Direct separation of enantiomers on a chiral stationary phase (CSP). | Direct analysis, often without derivatization. High resolution and accuracy. | Requires specialized and often expensive chiral columns. Method development can be time-consuming. | >99% |
| Gas Chromatography (GC) with Chiral Column | Separation of volatile amino acid derivatives on a chiral stationary phase. | High sensitivity and resolution. | Requires derivatization to increase volatility, which can be a source of error. | >99% |
| Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs) | Formation of transient diastereomeric complexes with a CSA, leading to separate signals for each enantiomer. | Non-destructive. Provides structural information. Relatively fast analysis. | Lower sensitivity compared to chromatographic methods. Requires a high-field NMR spectrometer. | 95-98% |
| Derivatization with Chiral Reagents (e.g., Marfey's Reagent) followed by HPLC | Formation of stable diastereomers with a chiral derivatizing agent, which are then separated on a standard achiral HPLC column. | High sensitivity, especially with fluorescent derivatizing agents. Does not require a chiral column. | Derivatization reaction must go to completion to avoid kinetic resolution. | >99% |
Experimental Protocols
Protocol 1: Validation by Chiral HPLC
This protocol outlines the direct enantioseparation of underivatized amino acids using a macrocyclic glycopeptide-based chiral stationary phase.
1. Materials and Equipment:
-
HPLC system with a UV or mass spectrometry (MS) detector.
-
Chiral stationary phase column (e.g., Astec CHIROBIOTIC® T).
-
HPLC-grade methanol, water, and formic acid.
-
Amino acid sample synthesized via the Schöllkopf method.
2. Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of methanol and water (e.g., 80:20 v/v) with 0.1% formic acid. Degas the mobile phase before use.
-
Sample Preparation: Dissolve the amino acid sample in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL.
-
Chromatographic Conditions:
-
Column: Astec CHIROBIOTIC® T, 25 cm x 4.6 mm, 5 µm.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm or appropriate wavelength for the amino acid.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify the peaks corresponding to the D- and L-enantiomers based on the retention times of standard compounds.
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [|Area_L - Area_D| / (Area_L + Area_D)] * 100.
-
Protocol 2: Validation by Derivatization with Marfey's Reagent followed by HPLC
This protocol describes the indirect enantioseparation of amino acids after derivatization with 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (L-FDAA), also known as Marfey's reagent.[2][3][4][5]
1. Materials and Equipment:
-
HPLC system with a UV detector.
-
Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Marfey's reagent (L-FDAA).
-
Acetone, 1 M sodium bicarbonate, 2 M hydrochloric acid.
-
HPLC-grade acetonitrile, water, and trifluoroacetic acid (TFA).
-
Amino acid sample.
2. Procedure:
-
Derivatization:
-
Sample Preparation for HPLC: Evaporate the acetone and dilute the remaining aqueous solution with the HPLC mobile phase.
-
Chromatographic Conditions:
-
Data Analysis:
-
The L-amino acid derivative will elute earlier than the D-amino acid derivative.
-
Calculate the % ee as described in the chiral HPLC protocol.
-
Alternative Asymmetric Synthesis Methods
While the Schöllkopf method is highly effective, other methods for asymmetric amino acid synthesis are also widely used.
-
Enzymatic Synthesis: Utilizes enzymes such as aminotransferases or ammonia lyases to catalyze the stereoselective synthesis of amino acids.[6] This method offers high enantioselectivity under mild reaction conditions.
-
Asymmetric Hydrogenation: Involves the hydrogenation of a prochiral precursor, such as an α-enamido acid, using a chiral catalyst, typically a rhodium or ruthenium complex with a chiral phosphine ligand.[7]
Here is a comparison of the typical enantiomeric excess achieved by these methods for the synthesis of various amino acids:
| Amino Acid | Schöllkopf Method (% ee) | Enzymatic Synthesis (% ee) | Asymmetric Hydrogenation (% ee) |
| Phenylalanine | >95 | >99 | >99 |
| Leucine | >95 | >99 | >99 |
| Alanine | >95 | >99 | >99 |
| Valine | >95 | >99 | >99 |
| tert-Leucine | >95 | >99 | >98 |
Note: The enantiomeric excess can vary depending on the specific reaction conditions, substrates, and catalysts used.
Conclusion
The Schöllkopf method remains a powerful and reliable tool for the laboratory-scale synthesis of a wide range of chiral amino acids with high enantiomeric purity. The choice of validation method for the absolute configuration depends on the available instrumentation, the required level of sensitivity and accuracy, and the specific amino acid being analyzed. For routine analysis with high accuracy, chiral HPLC and derivatization with Marfey's reagent followed by HPLC are excellent choices. NMR spectroscopy with chiral solvating agents offers a rapid, non-destructive alternative, particularly useful for providing structural confirmation. By selecting the appropriate synthesis and validation methods, researchers can confidently produce and verify the absolute configuration of chiral amino acids for their specific applications in research and development.
References
- 1. Schöllkopf method - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Amino Acid Analysis by Precolumn Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-I-Alanine Amide (Marfey’s Reagent) | Springer Nature Experiments [experiments.springernature.com]
- 5. LC-MS/MS-Based Separation and Quantification of Marfey’s Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymatic asymmetric synthesis of chiral amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Chiral Derivatization Reagents for Amino Acid Analysis
For researchers, scientists, and drug development professionals, the accurate stereoisomeric analysis of amino acids is a critical task. The biological function of amino acids is intrinsically tied to their chirality, making the precise quantification of D- and L-enantiomers essential in fields ranging from pharmaceutical quality control to metabolomics. This guide provides an objective comparison of three widely-used chiral derivatizing agents (CDAs): Marfey's Reagent (FDAA), o-Phthalaldehyde (OPA) with chiral thiols, and 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl).
The fundamental principle behind these reagents is to react with the amino acid enantiomers to form diastereomers. Unlike enantiomers, which have identical physical properties, diastereomers possess different properties, allowing them to be separated and quantified using standard achiral reversed-phase high-performance liquid chromatography (RP-HPLC).
Performance Comparison at a Glance
The selection of a derivatization reagent is a critical step that influences the sensitivity, resolution, and overall success of the chromatographic separation. The ideal reagent should offer rapid reaction kinetics, form stable derivatives, provide high resolution between enantiomeric pairs, and enable sensitive detection.
| Feature | Marfey's Reagent (FDAA) | OPA / Chiral Thiol | Fmoc-Cl |
| Primary Application | Chiral separation and quantification of D- and L-amino acids.[1][2] | Chiral separation of primary amino acids.[3][4] | General amino acid quantification; can be used for chiral analysis with a chiral column.[5][6] |
| Reaction Targets | Primary and secondary amino groups.[5] | Primarily primary amino groups.[4] | Primary and secondary amino groups.[5] |
| Key Advantage | Excellent enantioselectivity on standard achiral columns.[1] | High sensitivity with fluorescence detection.[3] | Forms highly stable and fluorescent derivatives.[5][7] |
| Derivative Stability | High (stable for at least 48 hours). | Poor (can degrade within minutes to hours).[4] | High (stable for over 48 hours).[5] |
| Detection Methods | HPLC-UV, LC-MS/MS.[1][5] | HPLC-FLD, HPLC-UV, LC-MS.[4] | HPLC-FLD, HPLC-UV, LC-MS/MS.[5] |
| Detection Limits | Low picomolar to nanomolar range.[2] | Picomole to femtomole range.[8] | Femtomole range.[5][9] |
Quantitative Performance Data
The following tables summarize the quantitative performance data for Marfey's Reagent (FDAA) and Fmoc-Cl based on published experimental results. Data for OPA/chiral thiol methods is less standardized due to the variability in thiol reagents and derivative instability.
Table 1: Performance of Marfey's Reagent (FDAA) for Chiral Amino Acid Analysis [1]
| Amino Acid Pair | Resolution (Rs) | Limit of Detection (LOD) (nM) |
| Alanine (Ala) | >1.5 | 200 (L-Ala), ≤100 (D-Ala) |
| Arginine (Arg) | >1.5 | ≤100 |
| Asparagine (Asn) | >1.5 | ≤100 |
| Aspartic Acid (Asp) | >1.5 | ≤100 |
| Glutamic Acid (Glu) | >1.5 | ≤100 |
| Glutamine (Gln) | >1.5 | ≤100 |
| Isoleucine (Ile) | >1.5 | ≤100 |
| Leucine (Leu) | >1.5 | ≤100 |
| Phenylalanine (Phe) | >1.5 | ≤100 |
| Proline (Pro) | >1.5 | ≤100 |
| Serine (Ser) | >1.5 | ≤100 |
| Threonine (Thr) | >1.5 | ≤100 |
| Tyrosine (Tyr) | >1.5 | ≤100 |
Table 2: Performance of Fmoc-Cl for Amino Acid Analysis
| Amino Acid | Limit of Quantification (LOQ) (pmol) |
| Most Amino Acids | 1.0 - 2.5[10] |
| Cystine | 5.0[10] |
| Histidine (N,NH-FMOC) | 5.0[10] |
| Tyrosine (N,O-FMOC) | 5.0[10] |
| Tryptophan | 10.0[10] |
Note: Chiral separation with Fmoc-Cl typically requires a chiral stationary phase column. Resolution values (Rs) are highly dependent on the specific column used, with baseline resolution (Rs > 1.5) achievable for most proteinogenic amino acids.[6]
Experimental Workflows & Methodologies
Accurate and reproducible results depend on carefully executed experimental protocols. Below are diagrams illustrating the general workflow and detailed methodologies for derivatization using each reagent.
General Workflow for Chiral Amino Acid Analysis
The overall process for analyzing amino acid enantiomers using chiral derivatization follows a consistent series of steps, from sample preparation to data analysis.
References
- 1. Analysis of D-amino acids secreted from murine islets of Langerhans using Marfey’s reagent and reversed phase LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. phenomenex.com [phenomenex.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Chiral Maze: A Comparative Guide to Gas Chromatography for Enantiomeric Separation of Schöllkopf Products
For researchers, scientists, and professionals in drug development, the asymmetric synthesis of non-proteinogenic α-amino acids via the Schöllkopf bis-lactim ether method is a cornerstone technique. Equally critical is the subsequent accurate determination of enantiomeric purity. This guide provides an in-depth comparison of gas chromatography (GC) and its alternatives for the enantiomeric separation of these valuable synthetic products, supported by experimental data and detailed protocols.
The Schöllkopf method provides a powerful pathway to chiral α-amino acids, but verifying the enantiomeric excess (e.e.) of the final product is paramount. Gas chromatography, with its high resolution and sensitivity, stands out as a robust analytical tool for this purpose. However, like any technique, it has its specific requirements and is best understood in the context of other available methods, primarily High-Performance Liquid Chromatography (HPLC).
The Crucial Step: Derivatization for GC Analysis
Amino acids, the products of the Schöllkopf synthesis after hydrolysis, are inherently non-volatile due to their zwitterionic nature. To make them amenable to GC analysis, a derivatization step is essential to convert them into volatile and thermally stable compounds.[1] This typically involves a two-step process: esterification of the carboxyl group followed by acylation of the amino group.
A common and effective derivatization protocol involves:
-
Esterification: The amino acid is reacted with an alcohol (e.g., methanol or 2-propanol) in the presence of an acidic catalyst (e.g., HCl) to form the corresponding amino acid ester.[2]
-
Acylation: The amino group of the ester is then acylated using reagents such as trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA).[3]
The choice of derivatization reagents can influence the volatility of the derivatives and the resolution of the enantiomers. For instance, N(O)-pentafluoropropionyl amino acid 2-propyl esters are commonly used for their good chromatographic properties on chiral stationary phases.[4]
Gas Chromatography in Action: Chiral Stationary Phases
The enantiomeric separation by GC is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. For the analysis of amino acid derivatives, two types of CSPs are predominantly used:
-
Amino Acid-Based CSPs: The most well-known is Chirasil-Val , which is a polysiloxane bonded with L-valine-tert-butylamide.[4] This phase separates enantiomers based on hydrogen bonding and dipole-dipole interactions. On a Chirasil-L-Val column, D-amino acids typically elute before their L-counterparts, an order that is reversed on a Chirasil-D-Val column.[5] This feature is particularly useful for accurately quantifying a minor enantiomer by having it elute before the major peak.[5]
-
Cyclodextrin-Based CSPs: These phases consist of cyclodextrins, which are cyclic oligosaccharides, derivatized and immobilized on a polysiloxane backbone. The separation mechanism involves the formation of temporary inclusion complexes with the analytes. The differing stability of the diastereomeric complexes formed between the chiral analyte and the chiral cyclodextrin cavity leads to separation.[6] Columns such as Lipodex® E, which is octakis(3-O-butyryl-2,6-di-O-pentyl)-γ-cyclodextrin, have shown excellent performance in resolving stereoisomers of various non-proteinogenic amino acids.[6]
The following diagram illustrates the general workflow for the enantiomeric analysis of Schöllkopf products using gas chromatography.
Quantitative Data and Experimental Protocols
Below are tables summarizing typical experimental conditions and performance data for the enantiomeric separation of amino acids by GC and a comparison with HPLC.
Table 1: Gas Chromatography - Experimental Data for Enantiomeric Separation of Amino Acid Derivatives
| Analyte (as derivative) | Chiral Stationary Phase | Column Dimensions | Oven Program | Carrier Gas | Retention Times (min) | Resolution (Rs) | Reference |
| D/L-Alanine (N-TFA, methyl ester) | Lipodex E | 25 m x 0.25 mm, 0.12 µm | 70°C (2 min), then 4°C/min to 180°C | H₂ | D: 13.5, L: 14.1 | 2.5 | [7] |
| D/L-Valine (N-TFA, methyl ester) | Lipodex E | 25 m x 0.25 mm, 0.12 µm | 70°C (2 min), then 4°C/min to 180°C | H₂ | D: 16.2, L: 16.9 | 2.8 | [7] |
| D/L-Proline (N-TFA, methyl ester) | CHIRALDEX G-TA | 30 m x 0.25 mm, 0.12 µm | 100°C (1 min), then 5°C/min to 180°C | He | D: 18.2, L: 18.9 | 2.1 | |
| D/L-Phenylalanine (N-PFP, 2-propyl ester) | Chirasil-L-Val | 25 m x 0.25 mm, 0.16 µm | 90°C (2 min), then 5°C/min to 190°C | H₂ | D: 22.5, L: 23.3 | 3.1 | [4] |
Experimental Protocol: Derivatization and GC Analysis
-
Sample Preparation: An aliquot of the amino acid sample (typically 1 mg) is placed in a reaction vial and dried thoroughly.
-
Esterification: 1 mL of 3 N methanolic HCl is added, and the vial is sealed and heated at 100°C for 30 minutes. The solvent is then evaporated.
-
Acylation: The residue is dissolved in a suitable solvent (e.g., methylene chloride), and the acylating agent (e.g., 100 µL of TFAA) is added. The vial is sealed and heated at 60°C for 20 minutes.
-
GC-MS Analysis: The derivatized sample is injected into the GC-MS system equipped with a chiral capillary column. The oven temperature is programmed to achieve optimal separation. The enantiomers are identified and quantified based on their retention times and mass spectra.
Alternative Method: High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful alternative to GC for the enantiomeric separation of amino acids. A key advantage of HPLC is that derivatization is often not required for amino acids containing a chromophore, or can be simplified to a single pre-column derivatization step to introduce a UV-active or fluorescent tag.[8][9]
Table 2: HPLC - Experimental Data for Enantiomeric Separation of Amino Acids
| Analyte | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection | Retention Times (min) | Resolution (Rs) | Reference |
| D/L-Phenylalanine | CHIROBIOTIC T | Methanol/Water (80:20) | 1.0 | UV (254 nm) | D: 8.1, L: 9.5 | 2.9 | [10] |
| D/L-Leucine | CHIROBIOTIC T | Methanol/Water (80:20) | 1.0 | UV (254 nm) | D: 6.2, L: 7.1 | 2.5 | [10] |
| D/L-Valine | CHIROBIOTIC R | Acetonitrile/Water/TFA | 0.5 | UV (210 nm) | D: 15.6, L: 18.3 | 3.2 | [10] |
| D/L-Proline | Astec CLC-L | 2 mM CuSO₄ in Water | 1.0 | UV (254 nm) | D: 10.5, L: 13.2 | 3.8 | [10] |
Comparison of GC and HPLC for Enantiomeric Separation
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Sample Volatility | Requires volatile or derivatized analytes. | Suitable for non-volatile and thermally labile compounds.[11] |
| Derivatization | Mandatory for amino acids (two-step process). | Often not required or a single-step derivatization is sufficient.[9] |
| Resolution | Generally offers very high resolution due to long capillary columns. | High resolution is achievable with modern columns and particle technologies. |
| Analysis Time | Can be faster due to higher operating temperatures. | Analysis times can be longer, but can be reduced with UHPLC. |
| Sensitivity | High sensitivity, especially with selective detectors like FID and MS.[4] | High sensitivity, particularly with fluorescence and MS detectors. |
| Solvent Consumption | Uses gases as the mobile phase, which are less expensive and generate less waste. | Uses liquid mobile phases, which can be costly and require proper disposal. |
| Instrumentation | Generally less complex and lower operational costs.[11] | More complex instrumentation with higher maintenance requirements.[11] |
Conclusion
Both gas chromatography and high-performance liquid chromatography are highly effective for the enantiomeric separation of Schöllkopf products.
Gas chromatography is a powerful technique that offers high resolution, sensitivity, and often faster analysis times. The primary consideration for its use is the mandatory two-step derivatization of the amino acid products. With well-established protocols and a variety of excellent chiral stationary phases like Chirasil-Val and cyclodextrin-based columns, GC provides a reliable and robust method for determining the enantiomeric purity of a wide range of non-proteinogenic amino acids synthesized via the Schöllkopf method.
High-performance liquid chromatography offers the significant advantage of often requiring no or minimal sample derivatization, making it a more direct method. The availability of a wide array of chiral stationary phases provides great versatility.
The choice between GC and HPLC will ultimately depend on the specific amino acid being analyzed, the available instrumentation, and the desired throughput. For laboratories equipped for and experienced in derivatization techniques, GC presents a highly efficient and cost-effective solution for ensuring the enantiomeric integrity of valuable, synthetically derived chiral building blocks.
References
- 1. Amino acid determination by capillary gas chromatography on Chirasil-Val. Enantiomer labelling and nitrogen-selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Enantiomeric resolution of biomarkers in space analysis: Chemical derivatization and signal processing for gas chromatography-mass spectrometry analysis of chiral amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. Gas chromatographic separation of stereoisomers of non-protein amino acids on modified γ-cyclodextrin stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Enantiomeric analysis of amino acids by using comprehensive two-dimensional gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
(R)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine proper disposal procedures
The following provides a comprehensive guide for the proper disposal of (R)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine, ensuring the safety of laboratory personnel and environmental protection. This guide is intended for researchers, scientists, and professionals in drug development.
I. Immediate Safety Considerations
Prior to handling, it is crucial to consult the Safety Data Sheet (SDS) for the specific chemical. While an SDS for the (R)-enantiomer was not directly available, information for the analogous (S)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine and the closely related (R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine provides essential safety data.
Key Hazards:
-
Combustible Liquid: The related dimethoxy compound is classified as a combustible liquid. Keep away from heat, sparks, open flames, and hot surfaces.
-
Health Hazards: The analogous (S)-enantiomer is harmful if swallowed and causes skin and eye irritation.[1][2]
-
Environmental Hazards: Discharge into the environment should be avoided.[3]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemical-impermeable gloves.
-
Respiratory Protection: In case of inadequate ventilation, use a suitable respirator.
-
Body Protection: Wear a lab coat or other protective clothing.
II. Quantitative Data Summary
The following table summarizes key quantitative data for the closely related compound, (R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine, which can serve as a reference.
| Property | Value |
| Molecular Formula | C9H16N2O2 |
| Molecular Weight | 184.24 g/mol |
| Form | Liquid |
| Density | 1.028 g/mL at 20 °C |
| Flash Point | 85.0 °C (185.0 °F) - closed cup |
| Storage Class | 10 - Combustible liquids |
III. Spill and Waste Management Protocol
In Case of a Spill:
-
Evacuate: Immediately evacuate personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Use an inert absorbent material such as sand, silica gel, or universal binder to soak up the spill.
-
Collect: Carefully collect the absorbed material into a suitable, closed container for disposal.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
Waste Disposal Procedure:
-
Containerize: Collect waste this compound and any contaminated materials in a clearly labeled, sealed container.
-
Segregate: Store the waste container in a designated, well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on hazardous waste disposal procedures.
-
Professional Disposal: Arrange for the disposal of the chemical waste through an approved waste disposal company. Do not dispose of this chemical down the drain or in regular trash.
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling (R)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine
This guide provides critical safety and logistical information for the handling and disposal of (R)-2,5-Dihydro-3,6-diethoxy-2-isopropylpyrazine. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Chemical Identifier:
-
Compound Name: this compound
While a specific Safety Data Sheet (SDS) for the diethoxy derivative was not located, data for the structurally similar analog, (R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine, indicates that this class of compounds should be handled with care. The primary hazards are associated with its potential as a combustible liquid and an irritant to the skin, eyes, and respiratory system[1][2].
Personal Protective Equipment (PPE)
Consistent use of appropriate PPE is the most critical line of defense against chemical exposure.[3][4] The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Specifications & Rationale |
| Eyes/Face | Safety Goggles & Face Shield | Safety goggles must be worn at all times.[4][5] A face shield should be used in conjunction with goggles when there is a risk of splashing, such as during bulk transfer or when preparing solutions.[4][5] |
| Hands | Chemical-Resistant Gloves | Nitrile gloves are the minimum requirement for incidental contact.[4] For prolonged handling or immersion, consider heavier-duty gloves. Always remove and dispose of gloves immediately after contact with the chemical and wash hands thoroughly.[4] |
| Body | Laboratory Coat | A flame-resistant lab coat is recommended to protect against splashes and potential ignition sources.[3] |
| Respiratory | Respirator | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6] If ventilation is inadequate or there is a risk of aerosolization, a respirator with an appropriate organic vapor cartridge (e.g., type ABEK) is necessary. |
| Feet | Closed-Toe Shoes | Required to protect against spills and falling objects.[3] |
Operational Plan: Step-by-Step Handling Protocol
-
Preparation:
-
Ensure the work area, typically a chemical fume hood, is clean and uncluttered.
-
Verify that an appropriate fire extinguisher (e.g., dry chemical, CO2) and a spill kit are readily accessible.
-
Don all required PPE as outlined in the table above.
-
-
Handling and Use:
-
Spill Management:
-
In case of a small spill, absorb the liquid with an inert material such as sand, vermiculite, or a universal binder.[1]
-
Collect the absorbed material and contaminated surfaces into a suitable, labeled container for hazardous waste disposal.[1]
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Disposal Plan: Step-by-Step Waste Management Protocol
Chemical waste must be managed in accordance with local, state, and federal regulations.[7] Improper disposal can lead to environmental contamination and legal liabilities.
-
Waste Identification and Collection:
-
Identify the waste as "Hazardous Waste" containing this compound.[7]
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[7]
-
Collect all waste, including empty containers and contaminated disposables (e.g., gloves, absorbent pads), in a designated, leak-proof, and properly sealed container.[8]
-
-
Labeling and Storage:
-
Final Disposal:
Workflow for Safe Handling and Disposal
Caption: Workflow for handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. prod.adv-bio.com [prod.adv-bio.com]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. editverse.com [editverse.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
